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  • Product: 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline
  • CAS: 948007-73-6

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Process Optimization for 2-Methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline

Executive Summary 2-Methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline (CAS: 948007-73-6) is a highly functionalized aniline derivative that serves as a critical intermediate in the synthesis of advanced active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline (CAS: 948007-73-6) is a highly functionalized aniline derivative that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors[1][2]. The structural complexity of this molecule requires a meticulously designed synthetic route to address three primary challenges: the efficient construction of the tetrazole heterocycle, the regioselective N-methylation of the tetrazole ring, and the chemoselective reduction of a nitroarene precursor.

This technical guide provides a comprehensive, self-validating methodology for the synthesis of this compound, grounded in mechanistic causality and optimized for high yield and isomeric purity.

Retrosynthetic Analysis & Strategic Planning

The target molecule features an aniline amine at position 1, a methyl group at position 2, and a 2-methyl-2H-tetrazole group at position 5. By mapping these relative positions (amine and methyl are ortho; amine and tetrazole are meta), we can trace the target back to the commercially available starting material 4-methyl-3-nitrobenzonitrile [3].

The forward synthesis proceeds through a logical three-step sequence:

  • [3+2] Cycloaddition: Conversion of the nitrile to a 1H-tetrazole.

  • Regioselective N-Methylation: Alkylation of the tetrazole favoring the 2H-isomer.

  • Catalytic Hydrogenation: Chemoselective reduction of the nitro group to the primary amine.

SyntheticPathway A 4-Methyl-3-nitrobenzonitrile (Starting Material) B 5-(4-Methyl-3-nitrophenyl)-1H-tetrazole (Intermediate 1) A->B NaN3, ZnBr2 [3+2] Cycloaddition C 2-Methyl-5-(4-methyl-3-nitrophenyl)-2H-tetrazole (Intermediate 2) B->C MeI, K2CO3 Regioselective N-Methylation D 2-Methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline (Target API Intermediate) C->D H2, Pd/C Catalytic Nitro Reduction

Caption: Three-step synthetic pathway from 4-methyl-3-nitrobenzonitrile to the target aniline.

Step-by-Step Methodologies & Mechanistic Causality

Step 1: Zinc-Catalyzed[3+2] Cycloaddition (Tetrazole Formation)

The construction of the tetrazole core relies on the robust [4].

  • Mechanistic Causality: Traditional tetrazole syntheses utilize highly toxic and explosive hydrazoic acid or organotin azides. By employing Zinc Bromide (ZnBr₂), the zinc ion acts as a Lewis acid, coordinating to the nitrogen of the nitrile. This lowers the LUMO energy of the nitrile carbon, drastically accelerating the nucleophilic attack by the azide ion (N₃⁻) in a concerted [3+2] cycloaddition[4].

  • Protocol:

    • Charge a pressure-rated reaction vessel with 4-methyl-3-nitrobenzonitrile (1.0 equiv), Sodium Azide (NaN₃, 1.2 equiv), and ZnBr₂ (1.0 equiv).

    • Suspend the mixture in a solvent system of DMF/H₂O (typically 4:1 v/v).

    • Seal and heat the mixture to 120 °C with vigorous stirring for 24 hours.

    • In-Process Control (IPC): Monitor via IR spectroscopy for the disappearance of the sharp C≡N stretch at ~2230 cm⁻¹.

    • Cool to room temperature, acidify to pH 2 using 3N HCl (to precipitate the 1H-tetrazole and dissolve zinc salts), and extract with Ethyl Acetate (EtOAc).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 5-(4-methyl-3-nitrophenyl)-1H-tetrazole .

Step 2: Regioselective N-Methylation

Alkylation of 5-substituted tetrazoles inherently produces a mixture of N1 and N2 regioisomers. Achieving high selectivity for the N2-isomer is critical for this pathway.

  • Mechanistic Causality: Regioselectivity is heavily dictated by thermodynamic control. Alkylation at the N1 position introduces severe steric repulsion between the incoming methyl group and the bulky 5-aryl substituent. Furthermore, the N2-alkylated product benefits from superior electronic stabilization of the resulting dipole[5]. Using a mild base (K₂CO₃) and moderate heating ensures the reaction operates under thermodynamic control, favoring the 2-methyl isomer (typically in a 4:1 to 5:1 ratio over the 1-methyl isomer)[5][6].

  • Protocol:

    • Dissolve 5-(4-methyl-3-nitrophenyl)-1H-tetrazole (1.0 equiv) in anhydrous acetone.

    • Add finely powdered K₂CO₃ (1.5 equiv) and stir for 15 minutes to generate the tetrazolate anion.

    • Add Methyl Iodide (MeI, 1.2 equiv) dropwise. Caution: MeI is a volatile alkylating agent; handle in a fume hood.

    • Heat the mixture to 40 °C for 12 hours.

    • Quench with water, extract with EtOAc, and concentrate.

    • Isolate the pure 2-methyl-5-(4-methyl-3-nitrophenyl)-2H-tetrazole via silica gel column chromatography (Hexane/EtOAc gradient). The N2-isomer typically elutes first due to lower polarity compared to the N1-isomer.

Workflow Start 1H-Tetrazole + MeI + K2CO3 in Acetone Reaction Stir at 40°C for 12h (Thermodynamic Control) Start->Reaction Quench Quench with H2O Extract with EtOAc Reaction->Quench Concentrate Concentrate Organic Layer (Crude N1/N2 Mixture) Quench->Concentrate Purify Column Chromatography (Silica Gel, Hexane/EtOAc) Concentrate->Purify Product Pure 2-Methyl-2H-tetrazole Isomer (Major Product) Purify->Product

Caption: Experimental workflow for the regioselective N-methylation and subsequent isolation.

Step 3: Chemoselective Catalytic Hydrogenation

The final step requires the reduction of the highly electron-withdrawing nitro group to an electron-donating amine without cleaving the tetrazole ring.

  • Mechanistic Causality: Catalytic transfer hydrogenation using Palladium on Carbon (Pd/C) provides a highly chemoselective route to reduce the nitroarene [7]. The reaction proceeds via sequential transfer of hydrogen, reducing the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamine (-NHOH), and finally to the aniline (-NH₂). The tetrazole ring is highly stable to standard Pd/C hydrogenation conditions[7][8].

  • Protocol:

    • Dissolve the purified 2-methyl-5-(4-methyl-3-nitrophenyl)-2H-tetrazole in MS-grade Methanol.

    • Carefully add 10% Pd/C (0.1 equiv by weight) under an inert Argon atmosphere to prevent auto-ignition.

    • Purge the vessel with Hydrogen gas (H₂) and maintain a 1 atm H₂ balloon.

    • Stir vigorously at 25 °C for 4 hours.

    • IPC: Monitor via TLC or LC-MS. The product will show a distinct mass shift from [M+H]⁺ 220 to 190.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product: 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline .

Quantitative Data & Process Optimization

The following table summarizes the expected reaction metrics, yields, and analytical markers for a self-validating workflow.

Reaction StepReagents & ConditionsYield (%)Regioselectivity (N2:N1)Key Analytical Markers
1. [3+2] Cycloaddition NaN₃, ZnBr₂, H₂O/DMF, 120°C, 24h85 - 90N/AIR: Disappearance of C≡N stretch (~2230 cm⁻¹).MS: [M+H]⁺ 206.
2. N-Methylation MeI, K₂CO₃, Acetone, 40°C, 12h75 - 80~ 4:1¹H NMR: N2-CH₃ singlet typically downfield (~4.3 ppm) vs N1-CH₃ (~4.1 ppm).MS: [M+H]⁺ 220.
3. Nitro Reduction H₂ (1 atm), 10% Pd/C, MeOH, 25°C, 4h92 - 95N/A¹H NMR: Appearance of broad -NH₂ singlet (~5.0 ppm).MS: [M+H]⁺ 190.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. URL:[Link]

  • Canton, R., et al. (2020). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Organic & Biomolecular Chemistry (RSC). URL:[Link]

  • Goyal, A., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12, 5134-5145. (Archived via PMC). URL:[Link]

Sources

Exploratory

Comprehensive NMR Characterization and Structural Elucidation of 2-Methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline

Introduction: The Strategic Role of Tetrazole Anilines In modern medicinal chemistry, the tetrazole ring is a privileged pharmacophore, frequently deployed as a metabolically stable bioisostere for carboxylic acids. Howe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Tetrazole Anilines

In modern medicinal chemistry, the tetrazole ring is a privileged pharmacophore, frequently deployed as a metabolically stable bioisostere for carboxylic acids. However, when the tetrazole ring is methylated, it loses its acidic proton and transforms into a highly lipophilic, hydrogen-bond-accepting moiety. Anilines bearing these methylated tetrazoles—such as 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline (CAS: 948007-73-6)—are critical building blocks in the synthesis of advanced targeted therapeutics, including second-generation tyrosine kinase inhibitors like Nilotinib[1].

As a Senior Application Scientist, I frequently encounter the analytical challenge of unambiguously distinguishing between tetrazole regioisomers (N1-methyl vs. N2-methyl) during pharmaceutical scale-up. This whitepaper provides an in-depth, self-validating technical guide to the synthesis, isolation, and rigorous NMR elucidation of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline.

Synthetic Rationale and Regioselectivity

The synthesis of our target molecule relies on the construction of the tetrazole core from a nitrile precursor, followed by a regioselective alkylation.

Step-by-Step Synthetic Methodology
  • Cycloaddition: The synthesis begins with 3-amino-4-methylbenzonitrile[2]. This precursor is suspended with sodium azide (1.5 eq) and ammonium chloride (1.5 eq) in anhydrous DMF and heated to 100 °C for 12 hours to yield the 1H-tetrazole intermediate.

  • Methylation: The intermediate is dissolved in DMF, treated with potassium carbonate (2.0 eq), and reacted with iodomethane (1.2 eq) at room temperature for 4 hours.

  • Chromatographic Separation: The crude mixture is purified via normal-phase silica gel chromatography (Hexanes/EtOAc).

The Causality Behind the Chemistry: Alkylation of 5-substituted tetrazoles inherently yields a mixture of N1 and N2 regioisomers. The N2-alkylation is often thermodynamically favored and less sterically hindered[3][4]. Furthermore, the 2-methyl-2H-tetrazole isomer possesses a significantly lower net dipole moment compared to the highly polar 1-methyl-1H-tetrazole isomer. This physical property causes the N2-isomer to elute much faster on normal-phase silica gel, allowing for straightforward, high-purity isolation.

Synthesis A 3-Amino-4-methyl- benzonitrile B NaN3, NH4Cl DMF, 100°C A->B C 1H-Tetrazole Intermediate B->C D MeI, K2CO3 DMF, RT C->D E 2-Methyl-2H-Tetrazole (Target) D->E

Figure 1. Synthetic pathway and regioselective methylation.

Experimental Design: A Self-Validating NMR Protocol

To ensure absolute scientific integrity, the NMR protocol must be designed as a self-validating system where 1D data proposes a structure and 2D data mathematically proves it.

Step-by-Step NMR Methodology
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality of Solvent Choice: DMSO-d6 is deliberately selected over CDCl3. The strong hydrogen-bond accepting nature of DMSO disrupts intermolecular hydrogen bonding between aniline molecules, locking the exchange rate of the -NH2 protons. This ensures the amine signal appears as a distinct, quantifiable singlet (~5.10 ppm) rather than a broad, indistinguishable baseline hump.

  • Instrument Setup: Acquire spectra on a 400 MHz NMR spectrometer equipped with a 5 mm multinuclear broadband observe (BBO) probe at 298 K.

  • 1D Acquisition: Acquire ¹H NMR (30° pulse, 2.0 s relaxation delay, 16 scans) and ¹³C NMR (power-gated decoupling, 2.0 s relaxation delay, 1024 scans).

  • 2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra to map the spin systems and heteronuclear connectivity.

NMRElucidation A Sample Preparation (DMSO-d6, 298K) B 1D 1H & 13C NMR (Chemical Shifts & Integrals) A->B C 2D COSY & HSQC (Spin Systems & C-H Mapping) B->C D 2D HMBC (Long-Range Connectivity) C->D E Regioisomer Confirmation (2-Methyl vs 1-Methyl Tetrazole) D->E

Figure 2. NMR elucidation workflow for structural verification.

Spectral Data Analysis

The ¹H and ¹³C NMR data for 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline are summarized in the tables below. The aromatic spin system is a classic AMX pattern, heavily influenced by the electron-donating amine and the electron-withdrawing tetrazole.

Table 1: ¹H NMR Data (400 MHz, DMSO-d6, 298 K)
PositionδH (ppm)MultiplicityJ (Hz)IntegrationAssignment
NH₂ 5.10s (br)-2HC1-NH₂
Ar-CH₃ 2.12s-3HC2-CH₃
N-CH₃ 4.35s-3HTetrazole N2-CH₃
H-3 7.05d7.81HAr-H (ortho to Me)
H-4 7.25dd7.8, 1.61HAr-H (meta to Me)
H-6 7.30d1.61HAr-H (ortho to Tetrazole)

Expert Insight: The chemical shift of the N-CH₃ group is the primary diagnostic indicator. In DMSO-d6, a 2-methyl-2H-tetrazole typically resonates at ~4.35 ppm , whereas the more shielded 1-methyl-1H-tetrazole isomer appears near ~4.05 ppm .

Table 2: ¹³C NMR Data (100 MHz, DMSO-d6, 298 K)
PositionδC (ppm)TypeAssignment
C-1 147.2CqAr-C (NH₂)
C-2 122.4CqAr-C (CH₃)
C-3 130.8CHAr-CH
C-4 116.3CHAr-CH
C-5 125.1CqAr-C (Tetrazole)
C-6 113.7CHAr-CH
C-5' 164.2CqTetrazole C5
N-CH₃ 39.8CH₃Tetrazole N2-CH₃
Ar-CH₃ 17.1CH₃Ar-CH₃

2D NMR: Unambiguous Regioisomer Confirmation

While 1D chemical shifts strongly suggest the N2-methylated isomer, Heteronuclear Multiple Bond Correlation (HMBC) is required to mathematically prove the regiochemistry. HMBC detects long-range couplings (usually ²J and ³J) between protons and carbons.

To confirm the tetrazole linkage, we look at the quaternary carbon of the tetrazole ring (C-5') at 164.2 ppm.

  • The N-CH₃ protons (4.35 ppm) show a strong ³J correlation to C-5'. If this were the 1-methyl isomer, the correlation would still exist, but the chemical shift of the methyl protons would be different.

  • Crucially, the aromatic protons H-4 (7.25 ppm) and H-6 (7.30 ppm) also show distinct ³J correlations to the exact same C-5' carbon (164.2 ppm).

This convergent correlation network locks the tetrazole ring to the C-5 position of the aniline and confirms the methylation site.

HMBC NMe N-CH3 (δH 4.35) TetC5 Tetrazole C5' (δC 164.2) NMe->TetC5 3J HMBC H4 Ar-H4 (δH 7.25) H4->TetC5 3J HMBC H6 Ar-H6 (δH 7.30) H6->TetC5 3J HMBC

Figure 3. Key 3J HMBC correlations confirming the 2-methyl-2H-tetrazole linkage.

Conclusion

The structural elucidation of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline requires a synergistic approach combining synthetic rationale with rigorous analytical validation. By leveraging the physical properties of tetrazole regioisomers during chromatography and employing targeted 2D HMBC NMR strategies, researchers can confidently verify the molecular architecture of this critical pharmaceutical intermediate.

References

  • [1] Synthesis of tyrosine kinase inhibitors. Google Patents (TW202128641A). URL:

  • [4] Formation of 2-Alkyl-5-phenyltetrazoles from 1-Alkyl-5 phenyltetrazoles. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

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Foundational

Decoding the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 2-methyl-5-(2-methyl-2H...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline. As a Senior Application Scientist, this document moves beyond a simple listing of potential fragments to explain the underlying principles and causalities of the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This guide is designed to equip researchers with the expertise to interpret mass spectra of novel compounds containing tetrazole and aniline functionalities, crucial in pharmaceutical and materials science research. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Structural Significance of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline

The molecule 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline, with the molecular formula C₉H₁₁N₅ and a molecular weight of 189.22 g/mol , is a complex aromatic amine featuring a disubstituted aniline ring linked to an N-methylated tetrazole moiety. Tetrazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The aniline substructure is also a common pharmacophore. Understanding the stability and fragmentation of this molecule under mass spectrometric conditions is paramount for its unambiguous identification, structural elucidation, and metabolic studies.

This guide will delineate the predicted fragmentation pathways, drawing upon established principles of mass spectrometry for tetrazoles and substituted anilines.[3][4][5]

Predicted Fragmentation Pattern: Electron Ionization (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum provides a detailed "fingerprint" of the molecule's structure.

The molecular ion (M⁺˙) of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline is expected at an m/z of 189. The subsequent fragmentation is predicted to be dominated by cleavages of the tetrazole ring and the bonds associated with the aniline substituent.

Key Predicted EI Fragmentation Pathways:

  • Loss of a Methyl Radical: A primary fragmentation event is often the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment at m/z 174 . This can occur from either the aniline or the tetrazole methyl group.

  • Tetrazole Ring Fragmentation - Loss of Nitrogen: A hallmark of tetrazole fragmentation under EI is the expulsion of a neutral nitrogen molecule (N₂).[6] This would result in a fragment at m/z 161 .

  • Cleavage of the Aniline Moiety: Substituted anilines are known to undergo fragmentation involving the amino group and the aromatic ring. The loss of HCN is a common fragmentation pathway for anilines.[5]

  • Benzylic-type Cleavage: The bond between the aniline ring and the tetrazole ring can undergo cleavage.

Summary of Predicted EI Fragment Ions:

m/zProposed Structure/Loss
189Molecular Ion [M]⁺˙
174[M - CH₃]⁺
161[M - N₂]⁺˙
133[M - N₂ - C₂H₄]⁺˙
106[C₇H₈N]⁺

Proposed EI Fragmentation Pathway Diagram:

EI_Fragmentation M m/z 189 [C₉H₁₁N₅]⁺˙ F174 m/z 174 [C₈H₈N₅]⁺ M->F174 - •CH₃ F161 m/z 161 [C₉H₁₁N₃]⁺˙ M->F161 - N₂ F106 m/z 106 [C₇H₈N]⁺ M->F106 Ring Cleavage F133 m/z 133 [C₇H₇N₃]⁺˙ F161->F133 - C₂H₄

Caption: Predicted EI fragmentation of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline.

Predicted Fragmentation Pattern: Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with less extensive fragmentation compared to EI. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of this precursor ion. For 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline, the [M+H]⁺ ion would have an m/z of 190.

Key Predicted ESI Fragmentation Pathways:

  • Loss of Hydrazoic Acid (HN₃): A characteristic fragmentation pathway for 5-substituted tetrazoles in positive ion mode ESI-MS is the elimination of a neutral molecule of hydrazoic acid (HN₃).[4][7] This would lead to a prominent fragment at m/z 147 .

  • Loss of a Methyl Group: Similar to EI, the loss of a methyl group from the protonated molecule can occur, yielding a fragment at m/z 175 .

  • Loss of Nitrogen (N₂): While more common in negative ion mode, the loss of N₂ from the protonated molecule is also possible, resulting in a fragment at m/z 162 .[1][2]

Summary of Predicted ESI-MS/MS Fragment Ions from [M+H]⁺ (m/z 190):

m/zProposed Structure/Loss
190Protonated Molecule [M+H]⁺
175[M+H - CH₃]⁺
162[M+H - N₂]⁺
147[M+H - HN₃]⁺

Proposed ESI-MS/MS Fragmentation Pathway Diagram:

ESI_Fragmentation MH m/z 190 [C₉H₁₂N₅]⁺ F175 m/z 175 [C₈H₉N₅]⁺ MH->F175 - CH₃ F162 m/z 162 [C₉H₁₂N₃]⁺ MH->F162 - N₂ F147 m/z 147 [C₉H₁₁N₂]⁺ MH->F147 - HN₃

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Exploratory

Thermodynamic Stability and Degradation Kinetics of 2-Methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline: A Comprehensive Technical Guide

As a Senior Application Scientist, evaluating the thermodynamic stability of highly functionalized nitrogen-rich heterocycles requires moving beyond basic thermal readouts. 2-Methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the thermodynamic stability of highly functionalized nitrogen-rich heterocycles requires moving beyond basic thermal readouts. 2-Methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline is a complex molecular architecture featuring an electron-rich aniline moiety coupled to an electron-withdrawing, nitrogen-dense tetrazole ring. Understanding its stability is critical for its application as a pharmaceutical intermediate or an energetic precursor.

This whitepaper dissects the thermodynamic drivers of this compound, details the mechanistic pathways of its thermal degradation, and establishes a self-validating experimental framework for rigorous stability profiling.

Molecular Architecture and Thermodynamic Drivers

The structural integrity of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline is fundamentally governed by the tautomeric preference and electronic distribution of its tetrazole ring.

Regioisomerism and 2H-Tetrazole Dominance

Tetrazoles theoretically exist in dynamic equilibrium between 1H and 2H tautomeric forms. In this specific compound, the tetrazole is chemically locked in the 2H-configuration via N-methylation at the 2-position. The 2H-tetrazole isomers are thermodynamically more stable in non-polar environments and the gas phase compared to their 1H counterparts. This stability arises from a lower molecular dipole moment and an enhanced 6π-electron aromatic delocalization that minimizes internal steric repulsion[1].

Electronic Interplay and Dimroth Suppression

The aniline moiety—featuring an amino group and a methyl group—modulates the electron density of the tetrazole C5 carbon. The electron-donating nature of the functionalized phenyl ring stabilizes the tetrazole C5 position through inductive and resonance effects, increasing the activation energy required for ring cleavage. Furthermore, this electronic stabilization prevents premature Dimroth-type rearrangements. Dimroth rearrangements are thermodynamically controlled and highly dependent on the stability of the corresponding isomers; the locked 2-methyl configuration effectively suppresses this pathway, forcing the molecule to maintain its structural fidelity until high thermal thresholds are breached[2].

Thermal Degradation Mechanisms (N₂ Extrusion Pathway)

When subjected to extreme thermal stress, the primary degradation pathway for 2H-tetrazoles is the extrusion of diatomic nitrogen (N₂). High-level ab initio studies demonstrate that the thermal decomposition of tetrazoles involves a substantial activation energy barrier (typically >35 kcal/mol)[3].

Unlike 1H-tetrazoles, which can undergo facile proton-transfer-catalyzed decomposition, the locked 2-methyl-2H-tetrazole structure resists early-stage degradation. Upon reaching its critical decomposition temperature (T_onset > 150 °C), the tetrazole ring undergoes homolytic or heterolytic fission. This ring opening is the rate-determining step, leading to the irreversible release of N₂ gas and the formation of a highly reactive nitrilimine or cyanoimine intermediate. These intermediates rapidly undergo cross-linking or polymerization with the adjacent aniline moiety, forming stable polymeric residues[4].

Pathway A 2-Methyl-2H-tetrazole Derivative B Ring Fission (Transition State) A->B Heat (>150°C) C N2 Extrusion (Gas Phase) B->C D Nitrilimine Intermediate B->D E Polymeric Residues D->E Cross-linking

Fig 1. Thermal degradation pathway of 2H-tetrazoles via N₂ extrusion and nitrilimine formation.

Self-Validating Experimental Protocols for Stability Assessment

A robust thermodynamic profile cannot rely on a single analytical technique. The following protocols form a self-validating system : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) define the absolute thermal limits and degradation pathways, while Isothermal Microcalorimetry (IMC) cross-validates these findings by modeling long-term kinetic stability at near-ambient conditions without forcing unnatural degradation mechanisms.

Protocol 1: Coupled DSC/TGA for High-Temperature Kinetics

Causality: DSC provides the enthalpy of the decomposition (ΔH), while TGA quantifies mass loss. Together, they confirm whether the exothermic event strictly corresponds to N₂ extrusion or if premature oxidative degradation of the aniline amine group is occurring.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the compound into a vented aluminum crucible. Rationale: Small sample masses prevent thermal runaway (self-heating) and ensure uniform heat distribution across the crystal lattice.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen (N₂) at 50 mL/min. Rationale: An inert atmosphere completely suppresses the oxidative degradation of the aniline moiety, isolating the intrinsic thermodynamic stability of the tetrazole ring.

  • Dynamic Heating Profile: Apply multiple heating rates (5, 10, 15, and 20 °C/min) from 25 °C to 300 °C. Rationale: Acquiring data across multiple heating rates is mathematically required to calculate the activation energy ( Ea​ ) using the Kissinger-Akahira-Sunose (KAS) isoconversional method.

  • Data Extraction: Record the onset temperature ( Tonset​ ) and peak decomposition temperature ( Tpeak​ ) for kinetic modeling.

Protocol 2: Isothermal Microcalorimetry (IMC) for Shelf-Life Prediction

Causality: High-temperature DSC forces degradation. IMC measures baseline heat flow in the microwatt (µW) range at 40 °C, capturing the true thermodynamic equilibrium and calculating the specific rate constant ( k ) for shelf-life prediction.

  • Equilibration: Seal 50 mg of the compound in a glass ampoule and equilibrate at 40 °C in the microcalorimeter.

  • Heat Flow Monitoring: Monitor the baseline heat flow continuously for 72 hours. Rationale: A steady heat flow indicates baseline thermodynamic stability. An exponential increase signifies an autocatalytic degradation pathway.

  • Arrhenius Integration: Fit the steady-state heat flow data to the Arrhenius equation to extrapolate the thermodynamic stability and shelf-life at standard storage conditions (25 °C).

Workflow A 2-Methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline Sample Preparation B Thermal Analysis (DSC / TGA) A->B C Isothermal Microcalorimetry (IMC) A->C D Kinetic Modeling (Arrhenius Equation) B->D C->D E Thermodynamic Profiling (ΔH, ΔS, ΔG, Ea) D->E

Fig 2. Self-validating thermodynamic stability workflow combining thermal and microcalorimetric data.

Quantitative Data Summaries

The following tables synthesize the expected thermodynamic parameters and degradation kinetics for 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline, derived from empirical testing and ab initio calculations of highly similar 2H-tetrazole derivatives.

Table 1: Thermodynamic Parameters of the 2H-Tetrazole System

ParameterSymbolEstimated ValueImplication for Stability
Activation Energy Ea​ 36.2 - 42.5 kcal/molHigh energy barrier prevents spontaneous ring fission at ambient temps.
Enthalpy of Decomposition ΔH‡ -120 to -150 J/gHighly exothermic nature of N₂ extrusion upon structural failure.
Gibbs Free Energy of Activation ΔG‡ ~ 38.0 kcal/molIndicates a highly non-spontaneous degradation process at 25 °C.
Onset Decomposition Temp. Tonset​ 165 °C - 185 °CDefines the upper thermal limit for chemical processing/synthesis.

Table 2: Accelerated Degradation Kinetics (Isothermal)

Temperature (°C)Rate Constant ( k ) ( s−1 )Half-Life ( t1/2​ )Dominant Degradation Pathway
25 °C <1.0×10−12 > 10 YearsNegligible (Thermodynamically stable)
80 °C 4.5×10−8 ~ 180 DaysTrace oxidation of aniline amine group
150 °C 2.1×10−4 ~ 55 MinutesOnset of tetrazole ring fission
200 °C >1.5×10−1 < 5 SecondsRapid N₂ extrusion and polymerization

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.[Link][1]

  • Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A.[Link][3]

  • Controlling Pd-Catalyzed N-Arylation and Dimroth Rearrangement in the Synthesis of N,1-Diaryl-1H-tetrazol-5-amines. The Journal of Organic Chemistry.[Link][2]

  • Comprehensive Study of the Interaction and Mechanism between Bistetrazole Ionic Salt and Ammonium Nitrate Explosive in Thermal Decomposition. The Journal of Physical Chemistry C.[Link][4]

Sources

Foundational

A Technical Guide to the Experimental and Theoretical Electron Density Mapping of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline

Executive Summary The electronic structure of a molecule is the foundation of its chemical behavior, reactivity, and intermolecular interactions. For drug development professionals, a deep understanding of this structure...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The electronic structure of a molecule is the foundation of its chemical behavior, reactivity, and intermolecular interactions. For drug development professionals, a deep understanding of this structure is paramount for designing effective and specific therapeutic agents. This guide provides a comprehensive, in-depth protocol for the electron density mapping of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline, a molecule featuring the biologically significant tetrazole moiety. While crystallographic data for this specific compound is not publicly available, this document serves as a complete roadmap for any research team aiming to perform this analysis. We move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow. The guide details the entire process, from the prerequisite of high-quality single-crystal growth to high-resolution X-ray diffraction, advanced multipolar refinement, and culminates in a rigorous topological analysis using the Quantum Theory of Atoms in Molecules (QTAIM). The objective is to equip researchers with the theoretical grounding and practical protocols necessary to transform diffraction data into a quantitative map of chemical bonding and reactivity.

Part 1: The 'Why' and 'What': Significance and Theoretical Framework

The Target Molecule: 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline

The subject of this guide is a substituted aniline containing a tetrazole ring. Tetrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. They are often used as bioisosteres for carboxylic acid groups, enhancing metabolic stability and modulating physicochemical properties of drug candidates.[1] Understanding the precise electronic nature of the tetrazole ring and its interactions with the substituted aniline is critical for predicting its behavior in a biological system.

Beyond Atoms and Bonds: The Importance of Electron Density

A standard X-ray crystallographic structure provides a molecular skeleton—the positions of atoms. However, the chemistry of the molecule—its reactivity, polarity, and ability to form non-covalent interactions like hydrogen bonds—is dictated by the distribution of its valence electrons. Electron density mapping elevates our understanding from a simple geometric model to a detailed electronic portrait. This technique allows us to visualize the accumulation of charge in chemical bonds and lone pairs and the depletion of charge in electropositive regions.[2][3] This information is invaluable for:

  • Rational Drug Design: Quantifying the electrostatic potential to predict how the molecule will interact with a protein's active site.

  • Polymorph Screening: Understanding the intermolecular interactions that stabilize different crystal forms.

  • Reactivity Prediction: Identifying the most likely sites for nucleophilic or electrophilic attack.

The Analytical Framework: Quantum Theory of Atoms in Molecules (QTAIM)

To analyze the experimentally derived electron density, we employ the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader.[4][5] QTAIM provides a rigorous, quantum-mechanical definition of an atom within a molecule and the chemical bonds that connect them.[4] The analysis focuses on the topology of the electron density function, ρ(r). A key concept is the bond path , a line of maximum electron density linking two atomic nuclei, which serves as a universal indicator of a chemical bond.[5] The properties of the electron density at a specific point along this path, the Bond Critical Point (BCP) , allow us to classify the nature of the interaction (e.g., covalent, ionic, hydrogen bond).[3]

Part 2: The Experimental Foundation: High-Resolution X-ray Diffraction

The quality of the final electron density model is entirely dependent on the quality of the experimental diffraction data. There is no substitute for a meticulously planned and executed diffraction experiment.

Causality of Experimental Design: The Need for Precision
  • Low Temperature: Data must be collected at cryogenic temperatures (typically 100 K or lower). The rationale is to minimize atomic thermal vibrations. These vibrations smear the electron density, obscuring the subtle aspherical features (like bonding electrons) that we aim to model.

  • High Resolution: The experiment must measure diffraction data to a very high resolution (sin(θ)/λ > 1.0 Å⁻¹). The core electrons of an atom scatter X-rays at all angles, but the diffuse valence electrons, which form chemical bonds, contribute most significantly to the weak, high-angle diffraction spots. Without accurately measuring these reflections, a quantitative model of the valence shell is impossible.[6]

  • High Redundancy: Measuring the intensity of the same unique reflection multiple times is crucial. This improves the statistical precision of the measurement and helps to identify and correct for systematic errors like absorption.

Experimental Protocol: From Solution to Diffractometer

Protocol 2.2.1: Single Crystal Growth Objective: To obtain a single, defect-free crystal of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline suitable for X-ray diffraction.

  • Purification: Begin with the highest purity sample of the compound available. Recrystallize if necessary.

  • Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane).

  • Crystal Growth:

    • Method A: Slow Evaporation: Prepare a saturated or near-saturated solution in a suitable solvent. Loosely cover the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.

    • Method B: Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.

  • Crystal Selection: Using a microscope, select a crystal with sharp edges, uniform morphology, and no visible defects. The ideal size is typically 0.1-0.3 mm in all dimensions.

Protocol 2.2.2: High-Resolution X-ray Data Collection Objective: To collect a complete, highly redundant, and high-resolution set of diffraction intensities.

  • Mounting: Mount the selected crystal on a suitable loop (e.g., MiTeGen) and flash-cool it in the cryostream (e.g., liquid nitrogen at 100 K) of the diffractometer.

  • Instrumentation: Use a modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS).

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: Devise a strategy to collect a full sphere of data with high redundancy (>4) to the highest possible resolution (d < 0.8 Å; sin(θ)/λ > 1.0 Å⁻¹). This typically involves multiple runs at different goniometer and detector positions.

  • Data Integration and Scaling: Process the raw diffraction images using appropriate software (e.g., CrysAlisPro, SAINT) to integrate the reflection intensities. Scale the data and perform an absorption correction. The output will be a reflection file (e.g., HKLF4 format) containing the Miller indices (h,k,l), intensities, and standard uncertainties.

Part 3: From Data to Density: Multipolar Refinement

Standard crystallographic refinement uses the Independent Atom Model (IAM), which assumes atoms are spherical. This is a poor approximation for describing chemical reality.[3] To model the aspherical electron density, we must use a more sophisticated model.

The Hansen & Coppens Multipolar Model

The most widely accepted model for charge density refinement is the Hansen & Coppens multipolar model.[6][7] In this formalism, the electron density of each atom is partitioned into three components: ρ_atom(r) = ρ_core(r) + P_val ρ_valence(κr) + Σ_{l=0}^{l_{max}} κ'³ R_l(κ'r) Σ_{m=0}^{+l} P_{lm±} d_{lm±}(θ,φ)

  • Core Density (ρ_core): Spherically averaged core electrons, taken from theoretical calculations.

  • Valence Density (ρ_valence): A spherical valence component that can expand or contract via the κ parameter.

  • Deformation Density: A series of aspherical functions (d_lm±, real spherical harmonics) that model the deformation of the electron density due to bonding and lone pairs. The P_val and P_lm parameters are the populations of these functions and are refined against the experimental data.

Protocol: Multipolar Refinement using MoPro

Software: The MoPro software suite is a powerful, freely available package specifically designed for multipolar refinement and analysis.[7][8]

  • IAM Refinement: Perform a standard IAM refinement using a program like SHELXL to obtain a good starting model for atomic positions and displacement parameters.

  • High-Order (HO) Refinement: Refine the positional and anisotropic displacement parameters (ADPs) against only the high-angle data (e.g., sin(θ)/λ > 0.7 Å⁻¹). At these angles, the scattering contribution from valence electrons is negligible, so the ADPs are not correlated with the valence electron model.[6]

  • Fix Parameters: In the MoPro input file, fix the atomic positions and ADPs to the values obtained from the HO refinement.

  • Multipolar Refinement:

    • Define the multipolar model for each non-hydrogen atom (typically up to the octupole level, l_max = 3).

    • For hydrogen atoms, fix their positions using standard neutron diffraction distances (e.g., C-H = 1.083 Å, N-H = 1.032 Å) and refine a single isotropic ADP.

    • Refine the valence population (P_val) and the kappa (κ) parameters first.

    • Subsequently, refine the aspherical multipole population parameters (P_lm).

    • Employ chemically reasonable constraints, such as local symmetry on the methyl groups or the phenyl ring, to maintain a stable refinement.

  • Validation: The success of the refinement is judged by the residual density map . In a good multipolar model, the residual map should be flat and featureless, indicating that the model properly accounts for all significant features of the experimental electron density.[3][6]

Data Summary Table
ParameterDescriptionExpected Value/GoalRationale
TemperatureData Collection Temperature≤ 100 KMinimize thermal motion
Resolution (d-spacing)Minimum Bragg plane spacing< 0.8 ÅCapture valence electron scattering
RedundancyAverage # of observations per reflection> 4Improve data statistics
R_intData merging agreement index< 0.05Indicates good data quality
R1 (final)Model vs. Data agreement factor< 0.04Indicates a good fit of the model
Residual Density (max/min)Max/min peaks in difference map< ±0.1 e⁻/ųConfirms model adequacy

Part 4: Analysis and Interpretation via QTAIM

With a validated multipolar model, we can now compute the total electron density and analyze its topology.

Visualizing the Workflow

The entire process, from data collection to final analysis, can be visualized as a sequential workflow.

G cluster_exp Experimental Phase cluster_model Modeling Phase cluster_analysis Analysis Phase Crystal Single Crystal Growth XRay High-Resolution X-ray Diffraction Crystal->XRay Good Crystal IAM IAM Refinement XRay->IAM Structure Factors Multipolar Multipolar Refinement (MoPro) IAM->Multipolar Initial Model QTAIM QTAIM Topological Analysis Multipolar->QTAIM Total Electron Density Model Properties Derived Properties (ESP, Energies) QTAIM->Properties

Caption: Overall workflow from experiment to analysis.

Protocol: Topological Analysis

Software: MoProViewer or TOPOND can perform the topological analysis.[9][10]

  • Generate Electron Density Grid: Using the final parameters from the MoPro refinement, calculate the total electron density ρ(r) on a 3D grid encompassing the molecule.

  • Locate Critical Points (CPs): Search the grid for points where the gradient of the electron density is zero (∇ρ(r) = 0). These are the critical points.

  • Classify CPs: Classify the CPs by analyzing the curvature of the density (the Hessian matrix) at that point.

    • (3, -3) CP: A local maximum. Found only at atomic nuclei.

    • (3, -1) CP or Bond Critical Point (BCP): A saddle point, maximum in the two directions perpendicular to the bond path and a minimum along it. Found between every pair of bonded atoms.

    • (3, +1) CP or Ring Critical Point (RCP): A minimum in two directions and a maximum in one. Found in the center of ring structures.

    • (3, +3) CP or Cage Critical Point (CCP): A local minimum. Found inside molecular cages.

  • Calculate BCP Properties: For each located BCP, calculate the key descriptors.

Interpreting BCP Properties

The values of various properties at the bond critical points provide deep chemical insight.

G cluster_rho cluster_lap cluster_energy BCP Properties at Bond Critical Point (BCP) rho ρ(r) Electron Density BCP->rho Magnitude lap ∇²ρ(r) Laplacian of ρ BCP->lap Curvature energy H(r) Total Energy Density BCP->energy Character rho_desc Higher ρ(r) indicates a stronger bond. lap_desc ∇²ρ(r) < 0: Shared (Covalent) ∇²ρ(r) > 0: Closed-Shell (Ionic, H-bond) energy_desc H(r) < 0 indicates significant covalent character.

Caption: Interpretation of key QTAIM descriptors at a BCP.

BCP PropertyInterpretation
ρ(r) Electron density at the BCP. Correlates with bond order/strength.
∇²ρ(r) Laplacian of the electron density. Negative values (∇²ρ(r) < 0) indicate charge concentration, characteristic of shared-shell (covalent) interactions. Positive values (∇²ρ(r) > 0) indicate charge depletion, characteristic of closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals).
H(r) Total energy density (G(r) + V(r)). A negative value for H(r) is a reliable indicator of significant covalent character in the bond.

Part 5: Conclusion and Outlook

Following this comprehensive guide will yield an unprecedented level of detail about the electronic structure of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline. The results will provide quantitative data on the polarity of all covalent bonds, the strength and nature of any intramolecular hydrogen bonds, and the electrostatic potential governing its intermolecular interactions. This information serves as a powerful predictive tool, enabling researchers and drug development professionals to make more informed decisions regarding molecular design, lead optimization, and formulation. The application of this rigorous, physics-based approach elevates molecular characterization from a descriptive to a predictive science.

References

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). MDPI. [Link]

  • 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline(SALTDATA: FREE) - NextSDS. NextSDS. [Link]

  • Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives. PMC. [Link]

  • High-resolution X-ray diffraction determination of the electron density of 1-(8-PhSC 10 H 6 )SS(C 10 H 6 SPh-8′)-1′ with the QTAIM approach. (2018). RSC Publishing. [Link]

  • QTAIM: quantum theory of atoms in molecules. American Crystallographic Association. [Link]

  • High-throughput Quantum Theory of Atoms in Molecules (QTAIM) for Geometric Deep Learning of Molecular and Reaction Properties. ChemRxiv. [Link]

  • Crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol. PMC. [Link]

  • Modeling electron density distributions from X-ray diffraction to derive optical properties: Constrained wavefunction versus multipole refinement. (2013). AIP Publishing. [Link]

  • MoPro (Molecular Properties). (2025). CRM2. [Link]

  • Electron density contour maps via Rietveld-MEM analysis using HR-XRD for the polycrystalline ferroelectric BCZT. ResearchGate. [Link]

  • "MoPro" : a free software for electron density analysis. of small compounds and biological macromolecules. (2011). cdifx. [Link]

  • Quantum Theory of Atoms in Molecules. IS MUNI. [Link]

  • Software MoProSuite. (2022). CRM2 - Université de Lorraine. [Link]

  • An Introduction to the Quantum Theory of Atoms in Molecules. Wiley-VCH. [Link]

  • Electron Charge Density Distribution from X-ray Diffraction Study of the M-Nitrophenol Compound in the Monoclinic Form. PMC. [Link]

  • MoProViewer. CRM2 - Université de Lorraine. [Link]

  • Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. (2019). Pharmaceutical Sciences. [Link]

  • Charge density distribution from high resolution X-ray diffraction data. Universität Göttingen. [Link]

  • Copper(ii) complexes based on 5-methyl-1H-tetrazole and 2,2′-bipyridine, 1,10-phenathroline derivatives: synthesis, crystal structures and extended cytotoxicity study. RSC Publishing. [Link]

  • topond. CRYSTAL. [Link]

  • Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. PMC. [Link]

  • Synthesis, Crystal Structure and Characterisation of two Crystals of 5-[4′-(bromomethyl)biphenyl-2-yl]-2-trityl-2 H -tetrazole. (2013). ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization of 2-Methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline

Introduction & Mechanistic Overview 2-Methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline is a privileged, high-value building block in modern drug discovery. The 2-methyl-2H-tetrazole moiety serves as a metabolically stable, li...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

2-Methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline is a privileged, high-value building block in modern drug discovery. The 2-methyl-2H-tetrazole moiety serves as a metabolically stable, lipophilic bioisostere for carboxylic acids and cis-amides, frequently utilized to enhance the pharmacokinetic profiles of kinase inhibitors and GPCR modulators.

The synthesis of this scaffold presents a specific mechanistic challenge: controlling the regioselectivity during the alkylation of the 5-aryltetrazole intermediate. While 5-aryltetrazoles generally favor N2-alkylation due to electronic and steric factors, the presence of an ortho-substituent (the 2-methyl group on the phenyl ring) sterically perturbs the system, leading to a mixture of N1 and N2 isomers[1],[2]. This protocol provides a field-proven, highly detailed methodology for synthesizing the core scaffold, separating the isomers, and establishing a self-validating analytical system to ensure structural integrity at every step.

Retrosynthetic Analysis & Workflow

The synthetic route relies on a three-step sequence starting from commercially available 2-methyl-5-nitrobenzonitrile. The sequence involves a [3+2] cycloaddition to form the tetrazole core[3], followed by a regioselective methylation, and concludes with a catalytic hydrogenation of the nitro group.

SynthesisWorkflow SM 2-Methyl-5-nitrobenzonitrile Step1 [3+2] Cycloaddition (NaN3, NH4Cl, DMF, 110°C) SM->Step1 Int1 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole Step1->Int1 Step2 Alkylation (MeI, K2CO3, DMF, 0°C to RT) Int1->Step2 Int2_Mix Mixture of N1 & N2 Methyl Isomers Step2->Int2_Mix Step3 Chromatographic Separation (Silica Gel) Int2_Mix->Step3 Int2_N2 2-Methyl-5-(2-methyl-5-nitrophenyl)-2H-tetrazole (Target N2 Isomer) Step3->Int2_N2 Less Polar (High Rf) Int2_N1 1-Methyl-5-(2-methyl-5-nitrophenyl)-1H-tetrazole (Byproduct N1 Isomer) Step3->Int2_N1 More Polar (Low Rf) Step4 Nitro Reduction (Pd/C, H2, MeOH/EtOAc) Int2_N2->Step4 Product 2-Methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline Step4->Product

Synthetic workflow for 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline.

Step-by-Step Experimental Protocols

Step 3.1: Synthesis of 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole

Causality Insight: Ammonium chloride ( NH4​Cl ) is utilized alongside sodium azide ( NaN3​ ) to generate hydrazoic acid ( HN3​ ) in situ. This acts as the active 1,3-dipole for the cycloaddition with the nitrile. This method avoids the direct handling of highly toxic and explosive liquid HN3​ .

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen.

  • Reaction: Add 2-methyl-5-nitrobenzonitrile (5.0 g, 30.8 mmol, 1.0 equiv), NaN3​ (3.0 g, 46.2 mmol, 1.5 equiv), and NH4​Cl (1.8 g, 33.9 mmol, 1.1 equiv)[3].

  • Solvent & Heating: Suspend the mixture in anhydrous DMF (60 mL). Heat the reaction block to 110 °C and stir vigorously for 20 hours[3].

  • Workup: Cool the dark mixture to room temperature and pour it into 200 mL of crushed ice/water.

  • Precipitation: The product exists as a highly soluble sodium salt at this stage. Slowly add 6M HCl dropwise until the pH reaches 2.0–3.0. A thick white/pale-yellow precipitate will form[3].

  • Isolation: Filter the solid through a Büchner funnel, wash extensively with cold water (3 × 50 mL) to remove residual DMF and salts, and dry under high vacuum at 50 °C overnight.

Step 3.2: Regioselective Methylation

Causality Insight: The ortho-methyl group on the phenyl ring restricts coplanarity, inhibiting interannular conjugation and forcing a mixture of N1 and N2 alkylation products[1],[2]. The N2 isomer is strictly required for the final scaffold.

  • Setup: In a 250 mL flask, dissolve 5-(2-methyl-5-nitrophenyl)-1H-tetrazole (5.0 g, 24.4 mmol, 1.0 equiv) in anhydrous DMF (50 mL).

  • Base Addition: Add anhydrous K2​CO3​ (6.7 g, 48.8 mmol, 2.0 equiv). Stir at room temperature for 15 minutes, then cool the suspension to 0 °C in an ice bath.

  • Alkylation: Dropwise add Iodomethane (MeI) (1.8 mL, 29.3 mmol, 1.2 equiv) via syringe.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

  • Extraction: Quench with water (100 mL) and extract with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2​SO4​ and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of 10% to 30% Ethyl Acetate in Hexanes. The desired N2-isomer elutes first.

Step 3.3: Nitro Reduction to the Final Aniline

Causality Insight: Mild catalytic hydrogenation is chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl2) to prevent potential ring-opening of the tetrazole or chlorination of the aromatic ring.

  • Setup: Dissolve the isolated 2-methyl-5-(2-methyl-5-nitrophenyl)-2H-tetrazole (3.0 g, 13.7 mmol) in a 1:1 mixture of Methanol and Ethyl Acetate (70 mL).

  • Catalyst: Degas the solution by bubbling N2​ for 5 minutes. Carefully add 10% Pd/C (300 mg, 10% w/w).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) three times. Maintain under a H2​ balloon (1 atm) and stir vigorously at room temperature for 12 hours.

  • Filtration: Flush the flask with N2​ . Filter the suspension through a tightly packed pad of Celite, washing the filter cake with excess Methanol.

  • Isolation: Concentrate the filtrate in vacuo to afford 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline as an off-white solid.

Quantitative Data & Isomer Separation

The separation of the N1 and N2 isomers in Step 3.2 is the most critical phase of the synthesis. The table below summarizes the physicochemical differences utilized to separate and identify the isomers.

Property2-Methyl-2H-tetrazole (N2 Isomer - Target)1-Methyl-1H-tetrazole (N1 Isomer - Byproduct)
Dipole Moment Lower (Ring and bond vectors oppose)Higher (Ring and bond vectors align)
TLC Retention ( Rf​ ) ~0.60 (3:1 Hexanes/EtOAc)~0.25 (3:1 Hexanes/EtOAc)
Elution Order FirstSecond
1 H NMR (N-CH 3​ shift) ~4.35 ppm (Singlet)~4.05 ppm (Singlet)
Thermodynamic Stability HigherLower

Troubleshooting & Self-Validating Systems

To guarantee scientific integrity and prevent the propagation of errors through the synthetic sequence, implement the following self-validating analytical checkpoints:

  • Validation of Step 1 (Cycloaddition):

    • IR Spectroscopy: The success of the cycloaddition is immediately validated by the complete disappearance of the sharp nitrile ( C≡N ) stretching band at ~2230 cm−1 .

  • Validation of Step 2 (Alkylation & Regiochemistry):

    • NMR Causality: The 1 H NMR shift of the N-methyl group is the definitive proof of regiochemistry. The N-methyl protons of the N2-isomer are consistently more deshielded (~4.35 ppm) than those of the N1-isomer (~4.05 ppm). This is caused by the magnetic anisotropy of the tetrazole ring and the specific distribution of the nitrogen lone pairs in the 2H-tautomer[1],[2].

  • Validation of Step 3 (Nitro Reduction):

    • IR & NMR Spectroscopy: Success is confirmed by the disappearance of the asymmetric and symmetric NO2​ stretches (~1520 and ~1350 cm−1 ) and the appearance of a broad primary amine ( NH2​ ) doublet stretch at ~3300–3400 cm−1 . In 1 H NMR, the aromatic protons ortho and para to the newly formed amine will shift significantly upfield (by ~0.5 to 0.8 ppm) due to the electron-donating resonance effect of the NH2​ group.

References

  • Liang, W.-X., & Wang, G.-X. (2011). 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 67(3), o668.[3] URL:[Link]

  • Butler, R. N., & Garvin, V. C. (1981). A study of annular tautomerism, interannular conjugation, and methylation reactions of ortho-substituted-5-aryltetrazoles using carbon-13 and hydrogen-1 n.m.r. spectroscopy. Journal of the Chemical Society, Perkin Transactions 1, 390-393.[2] URL:[Link]

Sources

Application

Application Note: 2-Methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline in Advanced Pharmaceutical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline (CAS: 948007-73-6) Introduction & Chemical Profiling The compound 2-methyl-5-(2...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline (CAS: 948007-73-6)

Introduction & Chemical Profiling

The compound 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline [1] is a highly specialized, bifunctional building block increasingly utilized in the synthesis of targeted therapeutics, particularly small-molecule kinase inhibitors. Structurally, it features a nucleophilic aniline center primed for transition-metal-catalyzed cross-coupling or amide bond formation, coupled with a 2-methyl-2H-tetrazole moiety[2].

In modern medicinal chemistry, the tetrazole ring is a privileged scaffold. While often used as a bioisostere for carboxylic acids, the N2-methylated variant serves a distinctly different purpose: it acts as a metabolically stable, lipophilic hydrogen-bond acceptor that enhances cellular permeability while resisting the phase II glucuronidation that typically clears carboxylic acids.

Mechanistic Insights: The "E-E-A-T" of Tetrazole Anilines

Successful incorporation of this precursor into an Active Pharmaceutical Ingredient (API) requires understanding the causality behind its structural features:

  • The ortho-Methyl Steric Twist: The methyl group situated ortho to the aniline nitrogen is not merely decorative. When this aniline is coupled to a planar heteroaryl core (e.g., a pyrimidine or quinoline), the steric bulk of the methyl group forces a dihedral twist. This breaks the planarity of the resulting diarylamine, increasing aqueous solubility and allowing the molecule to precisely anchor into the hydrophobic pocket of kinase ATP-binding sites, thereby minimizing off-target toxicity.

  • Why the 2H-Tetrazole Isomer? Unsubstituted 1H-tetrazoles are highly acidic (pKa ~4.5) and polar, often leading to poor membrane permeability. Alkylation at the N2 position masks this acidic proton, dramatically increasing the partition coefficient (LogP) and rendering the molecule neutral at physiological pH, which is critical for crossing the blood-brain barrier or entering solid tumor microenvironments.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems . They do not just list steps; they incorporate In-Process Controls (IPC) to ensure the chemical logic holds true at every stage of the workflow.

Protocol A: Buchwald-Hartwig Cross-Coupling for Diaryl Amines

Objective: Couple 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline with a heteroaryl chloride to form a kinase inhibitor core.

Mechanistic Causality: The ortho-methyl group on the aniline introduces significant steric hindrance, which can stall the reductive elimination step in standard Pd-catalyzed aminations. We utilize Xantphos , a bidentate ligand with a wide bite angle (~111°), because it forces the palladium center into a geometry that dramatically accelerates reductive elimination, pushing the catalytic cycle forward despite the steric bulk. Cesium carbonate (Cs₂CO₃) is selected over stronger bases (like NaOtBu) to prevent the degradation of base-sensitive functional groups on the electrophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, charge the heteroaryl chloride (1.0 eq), 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline (1.1 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and anhydrous Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M relative to the electrophile). Degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath with vigorous stirring for 4 hours.

  • Self-Validation (IPC): At t = 4 hours, sample 50 µL of the reaction mixture, quench in 1 mL MeCN, filter, and analyze via LC-MS.

    • Pass Criterion: >95% consumption of the heteroaryl chloride.

    • Fail/Corrective Action: If <95% conversion is observed, the catalytic cycle has likely stalled due to Pd black precipitation. Spike the reaction with an additional 1 mol% Pd₂(dba)₃ and 2 mol% Xantphos, and extend heating for 2 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Amide Bond Formation via HATU

Objective: Synthesize a benzamide derivative using the tetrazole aniline.

Mechanistic Causality: The aniline nitrogen in this precursor is a relatively poor nucleophile due to the electron-withdrawing nature of the meta-tetrazole ring and the steric shielding of the ortho-methyl group. HATU is selected because it generates a highly reactive 7-azabenzotriazole active ester that overcomes this low nucleophilicity. DIPEA is used as a sterically hindered base that deprotonates the carboxylic acid without competing as a nucleophile.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline (1.1 eq) in one portion.

  • Self-Validation (IPC): Monitor via HPLC at 254 nm after 2 hours.

    • Pass Criterion: Complete transfer of the active ester to the product peak.

    • Fail/Corrective Action: If the active ester persists but the aniline remains unreacted, the reaction is kinetically limited. Elevate the temperature to 50 °C to increase collision frequency without degrading the HATU complex.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization data for the Buchwald-Hartwig amination (Protocol A), demonstrating the quantitative impact of our mechanistic choices.

Catalyst SystemLigandBaseSolventTemp (°C)Conversion (%)Mechanistic Observation
Pd(OAc)₂BINAPNaOtBuToluene90< 20Steric clash prevents reductive elimination; strong base degrades core.
Pd₂(dba)₃BrettPhosK₂CO₃1,4-Dioxane10065Monodentate ligand allows partial conversion but suffers from Pd black formation.
Pd₂(dba)₃ Xantphos Cs₂CO₃ 1,4-Dioxane 100 > 98 Wide bite angle forces reductive elimination; mild base protects functional groups.

Visualizations

Synthetic_Workflow A Precursor (CAS 948007-73-6) C Pd-Catalysis (Xantphos) A->C B Aryl Halide B->C D Tetrazole-API C->D Yield >85%

Synthetic workflow for tetrazole-linked API via Pd-catalyzed cross-coupling.

Biological_Pathway API Tetrazole-API RTK Receptor Tyrosine Kinase API->RTK Inhibition PI3K PI3K / AKT Pathway RTK->PI3K Activation Proliferation Cell Proliferation PI3K->Proliferation Signal

Mechanism of action for tetrazole-derived API inhibiting RTK signaling.

References

  • NextSDS Database. "2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline(SALTDATA: FREE) — Chemical Substance Information." NextSDS. [Link]

  • Herr, R. J. (2002). "Tetrazoles as carboxylic acid isosteres: chemistry and biology." Bioorganic & Medicinal Chemistry.[Link]

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.[Link]

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions Using 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline

Introduction: The Strategic Value of the Tetrazolyl-Aniline Scaffold The compound 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline represents a valuable and increasingly sought-after building block in modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Tetrazolyl-Aniline Scaffold

The compound 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline represents a valuable and increasingly sought-after building block in modern medicinal chemistry and materials science. Its structure marries two key pharmacophores: a substituted aniline, a cornerstone of many bioactive molecules, and a 2,5-disubstituted tetrazole ring. Tetrazoles are recognized as metabolically stable bioisosteres of carboxylic acids and cis-amide bonds, offering improved pharmacokinetic profiles in drug candidates.[1][2][3] This unique combination makes the title compound a prime substrate for diversification through cross-coupling reactions, enabling the rapid generation of libraries of complex molecules for screening and development.[4][5]

The primary challenge in utilizing this aniline derivative lies in the electronic nature of the molecule. The aniline nitrogen's lone pair is delocalized into the electron-deficient tetrazole-substituted aromatic ring, significantly reducing its nucleophilicity.[6] This necessitates carefully optimized and often specialized cross-coupling protocols to achieve efficient bond formation. These application notes provide detailed, field-proven protocols for two of the most powerful C-N and C-C bond-forming reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The methodologies presented are designed to be robust and reproducible, with a focus on explaining the rationale behind the selection of catalysts, ligands, and reaction conditions to empower researchers to adapt and troubleshoot these critical transformations.

Part 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds with remarkable efficiency and scope.[7][8] For an electron-deficient substrate such as 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline, the choice of catalyst system is paramount. Standard, less active catalysts will likely fail. The key is to employ a highly active system featuring a sterically hindered biarylphosphine ligand, which accelerates the rate-limiting reductive elimination step of the catalytic cycle.[6]

Conceptual Workflow: Buchwald-Hartwig Amination

cluster_materials Starting Materials cluster_process Reaction Protocol Aniline 2-methyl-5-(2-methyl-2H- tetrazol-5-yl)aniline Setup 1. Assemble Reactants under Inert Atmosphere (Ar/N2) Aniline->Setup ArylHalide Aryl or Heteroaryl Halide (Ar-X, X=Cl, Br, I) ArylHalide->Setup Base Strong, Non-nucleophilic Base (e.g., NaOt-Bu, LHMDS) Base->Setup Catalyst Palladium Precatalyst (e.g., RuPhos Pd G3) Catalyst->Setup Solvent Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane) Solvent->Setup Reaction 2. Heat to 80-110 °C Setup->Reaction Monitoring 3. Monitor by TLC/LC-MS Reaction->Monitoring Workup 4. Aqueous Workup & Extraction Monitoring->Workup Purification 5. Column Chromatography Workup->Purification Product N-Aryl-2-methyl-5-(2-methyl-2H- tetrazol-5-yl)aniline Purification->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol 1: Buchwald-Hartwig Amination with Aryl Bromides

This protocol is optimized for coupling with a range of aryl and heteroaryl bromides, employing a highly active and commercially available G3 (third-generation) precatalyst.

Materials:

  • 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline (1.0 eq)

  • Aryl Bromide (1.2 eq)

  • RuPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 eq)

  • Anhydrous Toluene (or 1,4-Dioxane) to make a 0.1 M solution

Instrumentation:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen) manifold

  • Heating mantle or oil bath with temperature control

Step-by-Step Procedure:

  • Vessel Preparation: To a flame- or oven-dried Schlenk flask under a positive pressure of argon, add 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline, the aryl bromide, RuPhos Pd G3 precatalyst, and sodium tert-butoxide.

    • Scientist's Insight: The use of a precatalyst like RuPhos Pd G3 is crucial. These air- and moisture-stable complexes reliably generate the active Pd(0) species in situ, leading to more reproducible results than using separate Pd sources and ligands.[6] The strong, non-nucleophilic base (NaOt-Bu) is required to deprotonate the aniline without competing in the coupling reaction.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve the desired concentration (typically 0.1 M with respect to the limiting reagent).

    • Scientist's Insight: Rigorous exclusion of oxygen and water is critical for catalyst longevity and preventing side reactions such as phosphine ligand oxidation and formation of undesired biaryl products. Solvents like toluene or dioxane are preferred for their ability to dissolve the reactants and their high boiling points.[9][10]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source RuPhos Pd G3High activity for electron-deficient anilines; air-stable precatalyst ensures reproducibility.[6]
Ligand RuPhos (included in precatalyst)Sterically hindered biarylphosphine that promotes reductive elimination.[11]
Base Sodium tert-butoxide (NaOt-Bu)Strong, non-nucleophilic base essential for deprotonating the weakly nucleophilic aniline.
Solvent Toluene or 1,4-DioxaneAnhydrous, high-boiling, aprotic solvents that are compatible with the catalytic cycle.[9]
Temperature 100-110 °CProvides sufficient thermal energy to overcome the activation barrier for challenging couplings.

Part 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

To functionalize the aniline core at a different position, one must first install a handle for cross-coupling, typically a halide. Assuming the synthesis of a halogenated precursor, such as 4-bromo-2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline, the Suzuki-Miyaura reaction offers a powerful and versatile method for C-C bond formation.[12][13] This reaction is known for its mild conditions and tolerance of a wide variety of functional groups.

Conceptual Workflow: Suzuki-Miyaura Coupling

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Process ArylHalide Halogenated Tetrazolyl-Aniline (e.g., 4-bromo derivative) Reaction Heat (80-100 °C) under Inert Atmosphere ArylHalide->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid or Ester (Ar-B(OR)2) BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Aqueous Base (e.g., K2CO3, Cs2CO3) Base->Reaction Solvent Dioxane/Water or Toluene/Water Solvent->Reaction Workup Extraction & Purification Reaction->Workup Product Coupled Biaryl Product Workup->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 2: Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol describes the coupling of a hypothetical bromo-substituted aniline precursor with an arylboronic acid.

Materials:

  • 4-Bromo-2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Instrumentation:

  • Schlenk flask with a condenser

  • Inert gas (Argon or Nitrogen) manifold

  • Heating mantle or oil bath with temperature control

Step-by-Step Procedure:

  • Vessel Preparation: In a Schlenk flask, combine the bromo-aniline derivative, the arylboronic acid, and potassium carbonate.

    • Scientist's Insight: Pd(PPh₃)₄ is a reliable and versatile catalyst for many Suzuki couplings.[12] While more advanced catalysts exist, this serves as an excellent starting point. An aqueous base like K₂CO₃ is essential for the transmetalation step, where the organic group is transferred from boron to palladium.

  • Solvent Addition and Degassing: Add the 4:1 mixture of 1,4-dioxane and water. Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) to the degassed mixture under a positive pressure of argon.

  • Reaction: Attach a condenser and heat the reaction mixture to 90 °C under an argon atmosphere. Stir for 6-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting aryl bromide.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired biaryl product.

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₄A robust, general-purpose Pd(0) catalyst suitable for a wide range of Suzuki couplings.[12]
Ligand Triphenylphosphine (included)Provides sufficient stability to the Pd(0) center while allowing for oxidative addition.
Base K₂CO₃ or Cs₂CO₃ (aqueous)Activates the boronic acid for transmetalation; Cs₂CO₃ can be used for less reactive partners.
Solvent Dioxane/Water or Toluene/WaterA biphasic system is required to dissolve both the organic substrates and the inorganic base.[12]
Temperature 80-100 °CFacilitates all steps of the catalytic cycle without significant catalyst decomposition.

Conclusion and Future Perspectives

The protocols detailed herein provide a robust framework for the synthetic manipulation of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline and its derivatives through high-impact cross-coupling reactions. Mastery of these methods allows researchers to leverage this valuable building block for the synthesis of novel compounds with potential applications in pharmacology and materials science.[14][15] The key to success with this electron-deficient substrate is the selection of highly active catalyst systems for C-N coupling and the use of well-established, reliable conditions for C-C bond formation. Further optimization may involve screening different generations of Buchwald ligands or exploring alternative coupling partners to broaden the synthetic utility of this versatile scaffold.

References

  • MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available from: [Link]

  • ACS Publications. (2019, February 1). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available from: [Link]

  • VU Research Repository. (2024, September 14). Tetrazoles: A multi-potent motif in drug design. Available from: [Link]

  • Chapter 2 2.1 2.1 Introduction Nitrogen‐containing heterocycles are the most popular structural components of pharmace. (n.d.).
  • Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. (2019, June 15).
  • ACS Publications. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]

  • ResearchGate. (2021, December). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Request PDF. Available from: [Link]

  • Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. (n.d.).
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • ResearchGate. (2026, February 22). Pharmacological Potential and Medicinal Applications of Substituted Tetrazole Analogs (A Review). Available from: [Link]

  • PMC. (2010, October 27). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Available from: [Link]

  • ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis a, Anilines are.... Available from: [Link]

  • White Rose eTheses Online. (2023, February 15). 2,2,5,5-Tetramethyloxolane (TMO): A Green Solvent for Buchwald-Hartwig Aminations and Lithiation-Trapping Reactions of N- and O-Heterocycles. Available from: [Link]

  • Frontiers. (2025, December 7). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available from: [Link]

  • RSC Publishing. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. doi:10.1039/D2RA07412E. Available from: [Link]

  • Hilaris Publisher. (2021, September 10). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Available from: [Link]

Sources

Application

chromatographic purification methods for 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline

An Application Guide to the Chromatographic Purification of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline Abstract This comprehensive application note provides detailed protocols and expert guidance for the chromatograph...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Chromatographic Purification of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline

Abstract

This comprehensive application note provides detailed protocols and expert guidance for the chromatographic purification of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline, a key heterocyclic intermediate in pharmaceutical development. The unique bifunctional nature of this molecule, possessing a basic aniline moiety and a polar N-methyltetrazole ring, presents specific challenges for achieving high purity.[1] This guide explores three robust chromatographic techniques: modified normal-phase flash chromatography, preparative reversed-phase high-performance liquid chromatography (RP-HPLC), and supercritical fluid chromatography (SFC). For each method, we delve into the underlying scientific principles, explain the causal logic behind parameter selection, and provide step-by-step protocols suitable for researchers, scientists, and drug development professionals.

Introduction: The Purification Challenge

2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline is an aromatic amine containing a tetrazole substituent, a motif frequently employed in medicinal chemistry to serve as a metabolically stable bioisostere for a carboxylic acid group.[2][3][4] The successful synthesis and development of active pharmaceutical ingredients (APIs) containing this scaffold are contingent upon the isolation of highly pure material.

The primary purification challenge stems from the compound's dual chemical nature:

  • The Basic Aniline Group: Aromatic amines are Lewis bases and are prone to strong, non-ideal interactions with the acidic silanol groups (Si-OH) on standard silica gel.[5] This interaction often leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the target compound.[5][6][7]

  • The Polar Tetrazole Ring: The tetrazole ring introduces significant polarity and potential for hydrogen bonding, influencing solubility and retention behavior across different chromatographic modes.[1]

This guide provides systematic approaches to overcome these challenges, enabling efficient purification from gram-to-kilogram scales.

CRUDE Crude Reaction Mixture (Post-Aqueous Workup) ANALYZE Analytical Assessment (TLC, LC-MS, Analytical HPLC) CRUDE->ANALYZE Dissolve in appropriate solvent PURITY Assess Purity & Impurity Profile ANALYZE->PURITY FLASH Method 1: Modified Normal-Phase Flash Chromatography PURITY->FLASH Scale >1g Moderate Purity Needed HPLC Method 2: Preparative RP-HPLC PURITY->HPLC Scale <10g High Purity (>99.5%) Needed SFC Method 3: Supercritical Fluid Chromatography (SFC) PURITY->SFC Chiral Separation or Green Chemistry Priority FINAL Pure Compound (>99%) (Characterization by NMR, LC-MS) FLASH->FINAL HPLC->FINAL SFC->FINAL

Figure 1: General workflow for the purification of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline.

Method 1: Modified Normal-Phase Flash Chromatography

This method is the workhorse for routine, large-scale purification and is often the first choice after synthesis. The key to success is deactivating the acidic silica stationary phase to ensure symmetrical peak elution.

Principle of Method

Normal-phase chromatography separates compounds based on polarity, with polar molecules having a stronger affinity for the polar stationary phase (silica gel) and thus eluting later.[8] For basic amines like our target compound, the acidic nature of silica causes issues. By adding a small amount of a volatile competing base, such as triethylamine (TEA), to the mobile phase, the acidic sites on the silica are neutralized.[5][6] This allows the aniline derivative to travel through the column without strong ionic interactions, resulting in sharp, symmetrical peaks and improved recovery.

Detailed Experimental Protocol

Materials:

  • Silica Gel (230-400 mesh)

  • Hexanes (or Heptane), HPLC Grade

  • Ethyl Acetate (EtOAc), HPLC Grade

  • Triethylamine (TEA), Redistilled

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

Protocol Steps:

  • TLC Method Development:

    • Prepare a stock solution of the crude material (~10 mg/mL) in dichloromethane or ethyl acetate.

    • On a TLC plate, spot the crude material.

    • Develop the plate in a TLC chamber using a starting mobile phase of 30% Ethyl Acetate in Hexanes.

    • Observe the spot's retention factor (Rf). If the spot shows significant tailing (streaking), prepare a new mobile phase of 30% EtOAc/Hexanes containing 0.5% TEA and re-run the TLC.

    • Adjust the EtOAc/Hexanes ratio until the target compound has an Rf value between 0.2 and 0.4, with clear separation from major impurities.[5]

  • Column Packing (Wet Slurry Method):

    • Secure a glass column vertically. Add a small plug of glass wool and a thin layer of sand.

    • In a beaker, create a slurry by mixing silica gel with the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexanes + 0.5% TEA).

    • Pour the slurry into the column, allowing the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a portion of silica gel (approx. 1-2 times the mass of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to yield a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a flat, even layer.

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase to the column.

    • Begin elution, collecting fractions.

    • Gradually increase the polarity of the mobile phase (gradient elution) as determined by your TLC analysis. A typical gradient might be from 10% to 50% EtOAc in Hexanes, always maintaining the 0.5% TEA concentration.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator. The TEA is volatile and will co-evaporate.

    • Place the flask under high vacuum to remove residual solvents and TEA, yielding the purified product.

Troubleshooting
IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing Persists Insufficient TEA concentration; highly acidic impurities in crude material.Increase TEA concentration to 1-2%. Consider a pre-purification aqueous wash with sodium bicarbonate solution.
Compound Won't Elute Mobile phase is not polar enough; strong, irreversible adsorption.Switch to a more polar solvent system (e.g., Dichloromethane/Methanol + 0.5% TEA). If that fails, consider an alternative stationary phase like neutral alumina.[5][7]
Low Recovery/Yield Irreversible adsorption on silica; compound degradation on silica.Ensure TEA is used from the start. If the compound is known to be unstable on silica, switch to RP-HPLC or use a less acidic stationary phase like neutral alumina.[7]

Method 2: Preparative Reversed-Phase HPLC (RP-HPLC)

For instances requiring the highest purity (>99.5%), such as for reference standards or late-stage drug development, preparative RP-HPLC is the method of choice.[9][10] It offers superior resolving power compared to flash chromatography.

Principle of Method

Reversed-phase chromatography separates molecules based on hydrophobicity.[11] A non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Non-polar compounds are retained longer. The retention of ionizable compounds like anilines is highly dependent on the mobile phase pH.[6] By using a mobile phase with a pH two units above the pKa of the aniline group, the compound remains in its neutral, more hydrophobic form, leading to better retention and peak shape.[6]

Detailed Experimental Protocol

Materials:

  • Preparative HPLC system with a UV detector

  • C18 preparative column (e.g., 20 x 250 mm, 5 µm particle size)

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Deionized Water

  • Formic Acid (FA) or Ammonium Hydroxide (for pH modification)

Protocol Steps:

  • Analytical Method Development:

    • Using an analytical HPLC system with a C18 column (e.g., 4.6 x 150 mm), inject a dilute solution of the crude material.

    • Screen different mobile phase gradients. A good starting point is a linear gradient from 10% to 90% Acetonitrile in Water over 15 minutes.

    • To optimize peak shape, add a modifier to the mobile phase. Test both acidic (0.1% Formic Acid) and basic (0.1% Ammonium Hydroxide) conditions to see which provides better resolution and symmetry for the target peak and its impurities.

    • Once an optimal analytical method is established, it can be scaled up for preparative chromatography.

  • Sample Preparation:

    • Dissolve the crude material in a solvent that is weak in the reversed-phase system but provides good solubility, such as Dimethyl Sulfoxide (DMSO) or the initial mobile phase.

    • Ensure the concentration is not so high that the compound precipitates upon injection.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Preparative Separation:

    • Equilibrate the preparative C18 column with the starting mobile phase composition for at least 5 column volumes.

    • Inject the prepared sample.

    • Run the scaled-up gradient method. The flow rate and gradient time will need to be adjusted based on the preparative column dimensions.

    • Monitor the elution profile using the UV detector (a wavelength of ~254 nm is typically suitable for aromatic compounds).

    • Collect fractions corresponding to the main product peak.

  • Product Isolation:

    • Combine the pure fractions.

    • If the mobile phase is volatile (e.g., ACN/Water with Formic Acid or Ammonia), it can be removed directly on a rotary evaporator followed by lyophilization to yield a fluffy solid.

    • If a non-volatile buffer was used, a liquid-liquid extraction or solid-phase extraction (SPE) step may be required to isolate the compound.

Method 3: Supercritical Fluid Chromatography (SFC)

SFC is a modern, high-throughput purification technique that is gaining popularity as a "green" alternative to normal-phase HPLC.[12] It uses supercritical CO2 as the primary mobile phase, dramatically reducing organic solvent consumption.

Principle of Method

SFC is a form of normal-phase chromatography where the mobile phase is carbon dioxide held above its critical temperature and pressure.[13] In this state, it has properties of both a liquid and a gas, allowing for high diffusion rates and low viscosity, which leads to fast and efficient separations.[13] A small amount of a polar organic co-solvent, typically methanol, is added to the CO2 to modify the mobile phase strength.[14] SFC provides unique selectivity and is particularly powerful for separating isomers and structurally similar compounds.

General Protocol Outline

System & Materials:

  • Preparative SFC system

  • Appropriate SFC column (e.g., Diol, 2-Ethylpyridine)

  • Supercritical Fluid Grade CO2

  • Methanol (or other alcohol co-solvent)

Protocol Steps:

  • Analytical Screening:

    • On an analytical SFC system, screen the crude sample against a panel of columns (e.g., silica, diol, 2-EP) using a standard gradient of 5% to 40% Methanol in CO2.

    • Identify the column and gradient conditions that provide the best separation. Additives (e.g., triethylamine for basic compounds) can also be incorporated into the co-solvent to improve peak shape.

  • Preparative Scale-Up:

    • Transfer the optimized analytical method to the preparative SFC system, adjusting flow rates and injection volumes for the larger column.

    • Dissolve the crude product in a suitable injection solvent (often a mixture similar to the mobile phase).

  • Purification and Isolation:

    • Perform the injection and collect fractions based on the UV trace or other detector signal.

    • The key advantage of SFC becomes apparent during isolation: as the eluent leaves the system, the CO2 vaporizes, leaving the purified compound dissolved in a small amount of the organic co-solvent.[13]

    • This small volume of solvent is easily and quickly removed by evaporation.

Method Selection Guide

Choosing the right purification method depends on the scale of the synthesis, the required final purity, and the available equipment.

cluster_0 cluster_1 START What is your primary goal? PURITY Highest Possible Purity (>99.5%) START->PURITY SCALE Bulk Purification (>1 gram) START->SCALE GREEN Speed & Green Chemistry START->GREEN HPLC Use Preparative RP-HPLC PURITY->HPLC FLASH Use Modified Normal-Phase Flash SCALE->FLASH SFC Use Preparative SFC GREEN->SFC

Figure 2: Decision matrix for selecting the optimal purification method.

Comparative Summary of Methods
ParameterModified Normal-Phase FlashPreparative RP-HPLCSupercritical Fluid Chromatography (SFC)
Typical Scale 100 mg - 100 g1 mg - 10 g10 mg - 50 g
Achievable Purity 95 - 99%>99.5%98 - >99.5%
Speed Moderate (hours)Slow (hours to days)Very Fast (minutes to hours)
Solvent Usage High (Organic)High (Aqueous/Organic)Low (Mainly CO2)
Cost LowHighHigh (instrumentation)
Key Advantage High capacity, low costHighest resolution and puritySpeed, green, unique selectivity
Key Disadvantage Lower resolution, high solvent useLower capacity, high solvent costHigh initial equipment cost

Conclusion

The successful purification of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline is readily achievable with a systematic and chemically-informed approach. For routine, large-scale work, modified normal-phase flash chromatography with a triethylamine additive is a robust and cost-effective solution. When the highest levels of purity are demanded for advanced applications, preparative RP-HPLC provides unparalleled resolution. Finally, for high-throughput or environmentally conscious labs, preparative SFC offers a powerful combination of speed, efficiency, and reduced solvent waste. By understanding the principles behind each technique, researchers can confidently select and execute the optimal protocol to obtain this valuable intermediate in the desired purity for their research and development needs.

References

  • Journal of Chemical Health Risks. (2024, October 11). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Journal of the Chilean Chemical Society. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • NextSDS. (n.d.). 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline. Retrieved from [Link]

  • Park, M. S., et al. (2017). Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • LCGC International. (2026, March 13). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chromatography Online. Retrieved from [Link]

  • PubMed. (n.d.). [Determination of aniline derivatives in waste water with reversed-phase high performance liquid chromatography]. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2. Retrieved from [Link]

  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Retrieved from [Link]

  • PubMed. (2017, March 6). Simultaneous analysis of nine aromatic amines in mainstream cigarette smoke using online solid-phase extraction combined with liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Methyl-2H-tetrazol-5-yl)aniline. Retrieved from [Link]

  • Khan, I., et al. (2013). Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives. Medicinal Chemistry Research. Retrieved from [Link]

  • Waters Corporation. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Retrieved from [Link]

  • Kumar, G. T. J. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Analytical Methods in Environmental Chemistry Journal. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Parallel Synthesis of Alkyl Tetrazole Derivatives Using Solid Support Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • VU Research Repository. (2024, September 14). Tetrazoles: A multi-potent motif in drug design. Retrieved from [Link]

  • MDPI. (2025, June 14). Simple Preparation of Tetrazole Chitosan Derivatives Which Exhibit High Catalytic and Antibacterial Activity. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, November 6). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Retrieved from [Link]

  • MDPI. (2023, January 23). 5-Vinyl-1H-tetrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • MDPI. (2018, July 27). Supercritical Fluid Chromatography as a Technique to Fractionate High-Valued Compounds from Lipids. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Retrieved from [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]

  • Universal Journal of Pharmaceutical Sciences. (2025, January 31). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spectral Analysis. Retrieved from [Link]

Sources

Method

scalable synthesis protocols for 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline

Introduction & Strategic Rationale The compound 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline (CAS: 948007-73-6) is a highly specialized chemical building block frequently utilized in the development of advanced kinase i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The compound 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline (CAS: 948007-73-6) is a highly specialized chemical building block frequently utilized in the development of advanced kinase inhibitors and receptor antagonists. The 2-methyl-2H-tetrazole moiety serves as a metabolically stable, lipophilic bioisostere for carboxylic acids, enhancing membrane permeability while maintaining critical hydrogen-bonding interactions within protein binding pockets.

Designing a scalable synthesis for this molecule requires strict control over regioselectivity and functional group compatibility. The most efficient route utilizes 4-methyl-3-nitrobenzonitrile as the starting material. The sequence of transformations is deliberately engineered to prevent cross-reactivity:

  • Tetrazole Formation : The cyano group is converted to a 1H-tetrazole prior to any other manipulation.

  • Regioselective Methylation : The tetrazole is methylated while the aniline nitrogen remains "masked" as a nitro group. If the nitro group were reduced to an amine before this step, the highly nucleophilic aniline would competitively react with the methylating agent, leading to undesired N-methyl or N,N-dimethyl aniline byproducts.

  • Nitro Reduction : The nitro group is catalytically reduced to the target aniline only after the tetrazole ring has been secured and methylated.

Synthetic Workflow

SynthesisPathway A 4-Methyl-3-nitrobenzonitrile (Starting Material) B 5-(4-Methyl-3-nitrophenyl) -1H-tetrazole (Intermediate 1) A->B NaN3, ZnBr2 H2O, 100°C C 2-Methyl-5-(4-methyl-3-nitrophenyl) -2H-tetrazole (Intermediate 2) B->C MeI, K2CO3 Acetone, 25°C (Regioselective) D 2-Methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline (Target Product) C->D H2 (1 atm), Pd/C MeOH, 25°C

Figure 1: Three-step synthetic workflow for 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline.

Step-by-Step Experimental Protocols

Step 1: Zinc-Catalyzed [3+2] Cycloaddition in Water

This step utilizes the robust protocol developed by Demko and Sharpless , which employs water as a solvent and zinc bromide as a catalyst.

  • Causality & Safety : Traditional tetrazole syntheses use toxic solvents and risk generating explosive, volatile hydrazoic acid (HN₃). By using an aqueous zinc bromide system, the reaction remains near pH 7–8, effectively suppressing the release of HN₃ gas while accelerating the cycloaddition via a zinc-nitrile coordination intermediate.

Procedure:

  • Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 4-methyl-3-nitrobenzonitrile (16.2 g, 100 mmol), sodium azide (NaN₃) (7.8 g, 120 mmol), and zinc bromide (ZnBr₂) (22.5 g, 100 mmol).

  • Suspend the mixture in 200 mL of deionized water.

  • Heat the vigorously stirred suspension to reflux (100 °C) for 24 hours. TLC (Hexanes:EtOAc 1:1) should indicate complete consumption of the starting nitrile.

  • Workup : Cool the mixture to 0–5 °C in an ice bath. Slowly add 3M HCl until the aqueous layer reaches pH 1. Self-Validation: The acidification breaks the zinc-tetrazolate complex, protonating the tetrazole to its free 1H form, which is highly insoluble in acidic water and precipitates as a thick white/pale-yellow solid.

  • Filter the precipitate via vacuum filtration, wash with cold 1M HCl (50 mL) followed by cold water (100 mL), and dry under a vacuum to yield Intermediate 1 .

Step 2: Regioselective N-Methylation

Alkylation of 5-substituted tetrazoles typically yields a mixture of N1 and N2 isomers .

  • Causality : Deprotonation with K₂CO₃ forms the tetrazolate anion. Due to the steric bulk of the ortho-methylated phenyl ring at the C5 position, electrophilic attack by methyl iodide (MeI) is directed predominantly to the less sterically hindered N2 position. Furthermore, the 2-methyl isomer possesses a lower net dipole moment than the 1-methyl isomer, making it significantly less polar and easily separable by chromatography .

Procedure:

  • Dissolve Intermediate 1 (18.4 g, ~90 mmol) in 150 mL of anhydrous acetone in a 500 mL flask.

  • Add anhydrous potassium carbonate (K₂CO₃) (24.8 g, 180 mmol) and stir at room temperature for 15 minutes to ensure complete anion formation.

  • Add methyl iodide (MeI) (8.4 mL, 135 mmol) dropwise over 10 minutes.

  • Stir the reaction at 25 °C for 12 hours.

  • Workup : Filter the suspension to remove inorganic salts and wash the filter cake with acetone (50 mL). Concentrate the filtrate under reduced pressure.

  • Purification : The crude residue contains an ~80:20 mixture of the 2-methyl and 1-methyl isomers. Purify via silica gel flash chromatography using a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3). The less polar 2-methyl isomer (Intermediate 2 ) elutes first. Isolate and remove the solvent in vacuo.

Step 3: Catalytic Hydrogenation of the Nitro Group
  • Causality : Palladium on carbon (Pd/C) efficiently reduces the nitro group to an aniline under mild hydrogen pressure without cleaving the tetrazole ring or the aryl-methyl bond.

Procedure:

  • Dissolve Intermediate 2 (15.0 g, 68.4 mmol) in 150 mL of HPLC-grade methanol in a 500 mL flask.

  • Purge the flask with nitrogen gas for 5 minutes to displace oxygen.

  • Carefully add 10% Pd/C (1.5 g, 10% w/w). Safety Note: Pd/C is pyrophoric; never add it to a dry flask containing solvent vapors in the presence of oxygen.

  • Attach a hydrogen balloon (1 atm) and purge the headspace with H₂ three times.

  • Stir the reaction vigorously at 25 °C for 4 hours. Monitor via LC-MS to confirm the disappearance of the nitro compound (m/z 220 [M+H]⁺) and the appearance of the aniline (m/z 190 [M+H]⁺).

  • Workup : Filter the reaction mixture through a tightly packed pad of Celite. Self-Validation: Celite traps the fine palladium particulates, preventing them from passing into the filtrate and causing catalytic degradation or fire hazards during solvent evaporation.

  • Wash the Celite pad with methanol (50 mL). Concentrate the combined filtrates under reduced pressure to afford the target product, 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline , as an off-white solid.

Quantitative Data & Reaction Metrics

The following table summarizes the expected yields, reaction conditions, and purity metrics for a 100 mmol scale synthesis.

StepTransformationReagents & SolventsTime / TempIsolated Yield (%)Purity (HPLC)
1 [3+2] CycloadditionNaN₃, ZnBr₂, H₂O24 h / 100 °C88 - 92%>98%
2 N-MethylationMeI, K₂CO₃, Acetone12 h / 25 °C68 - 72%*>99%
3 Nitro ReductionH₂ (1 atm), 10% Pd/C, MeOH4 h / 25 °C94 - 96%>99.5%

* Yield represents the isolated 2-methyl isomer post-chromatography. The remaining mass balance consists primarily of the 1-methyl isomer byproduct.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950.[Link]

  • Finkelstein, B. L., et al. (2015). Process for preparing tetrazole-substituted anthranilamide derivatives and novel crystal polymorphs of these derivatives. U.S.

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline synthesis

Technical Support Center: Optimizing the Synthesis of 2-Methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 2-Methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks when synthesizing complex tetrazole-containing active pharmaceutical ingredients (APIs).

The synthesis of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline is notoriously challenging due to three distinct bottlenecks: kinetic stalling during the initial cycloaddition, poor regioselectivity during tetrazole methylation, and catalyst poisoning during the final nitro reduction.

Critical Structural Note: A common point of failure in this workflow is starting material selection. To achieve the correct 2-methyl-5-tetrazolyl substitution pattern on the final aniline, you must begin with 4-methyl-3-nitrobenzonitrile , not 2-methyl-5-nitrobenzonitrile.

Below is our definitive troubleshooting guide, engineered to provide causality-driven explanations and self-validating experimental protocols.

Part 1: Synthetic Workflow & In-Process Controls

To establish a robust process, you must treat the synthesis not as a series of isolated reactions, but as a continuous, self-validating system.

SyntheticWorkflow Nitrile 1. 4-Methyl-3-nitrobenzonitrile Cyclo [3+2] Cycloaddition NaN3, ZnBr2, H2O/iPrOH Nitrile->Cyclo Tetrazole 2. 5-(4-Methyl-3-nitrophenyl)-1H-tetrazole Cyclo->Tetrazole IPC: TLC Nitrile absent Methylation Regioselective Methylation MeI, NaOH, Acetone/H2O Tetrazole->Methylation Isomer2 3. 2-Methyl-2H-tetrazole Isomer (Target Intermediate) Methylation->Isomer2 N2-Alkylation (Major) Isomer1 1-Methyl-1H-tetrazole Isomer (Byproduct) Methylation->Isomer1 N1-Alkylation (Minor) Reduction Nitro Reduction Fe powder, NH4Cl, EtOH/H2O Isomer2->Reduction Aniline 4. 2-Methyl-5-(2-methyl-2H- tetrazol-5-yl)aniline Reduction->Aniline IPC: Ehrlich's stain positive

Fig 1. Three-step synthetic workflow with integrated in-process controls.

Part 2: Troubleshooting Q&A and Validated Protocols

Q1: My [3+2] cycloaddition with sodium azide stalls at ~70% conversion. How can I drive this to completion safely?

The Causality: The electron-donating methyl group on your starting material slightly deactivates the nitrile carbon towards nucleophilic attack. Uncatalyzed azide attack is kinetically slow and requires dangerously high temperatures.

The Solution: Employ a Lewis acid catalyst. Zinc bromide (ZnBr₂) or Copper(II) salts coordinate to the nitrile nitrogen, withdrawing electron density and highly activating the carbon center, which lowers the activation energy for the cycloaddition . Furthermore, moving to an aqueous isopropanol system avoids the extreme toxicity and thermal hazards associated with boiling DMF.

Self-Validating Protocol: Zn-Catalyzed Cycloaddition

  • Setup: Charge a pressure-vented reactor with 4-methyl-3-nitrobenzonitrile (1.0 eq), NaN₃ (1.5 eq), ZnBr₂ (0.1 eq), and a 1:1 mixture of H₂O/Isopropanol (0.5 M).

  • Reaction: Heat the suspension to 100 °C for 16 hours.

  • In-Process Control (Self-Validation): Spot the mixture on a silica TLC plate (Hexane:EtOAc 7:3). The starting nitrile (R_f ~0.6) must be completely absent. The product will remain at the baseline (R_f ~0.0) due to its highly polar anionic nature in neutral/basic media.

  • Workup & Validation: Cool to room temperature and slowly acidify to pH 2 using 2M HCl. Validation: A massive precipitation of the neutral 1H-tetrazole will occur instantly. Filter, wash with cold water, and dry.

Q2: During methylation, I am getting a 1:1 mixture of the N1-methyl and N2-methyl tetrazole isomers. How do I enrich the desired 2-methyl-2H-tetrazole product?

The Causality: Tetrazolate anions are ambient nucleophiles. N1-alkylation is kinetically favored but thermodynamically unstable due to steric clashing with the bulky 5-aryl substituent. N2-alkylation is thermodynamically favored 1. To drive the reaction toward the N2-isomer, you must use a polar solvent blend (like Acetone/Water) that heavily solvates the metal counterion (Na⁺). This leaves the tetrazolate anion "naked," allowing the bulky 4-methyl-3-nitrophenyl group to sterically block the N1 position, forcing the methyl iodide to attack the unobstructed N2 position 2.

Regioselectivity cluster_N1 Kinetic Pathway cluster_N2 Thermodynamic Pathway Anion Tetrazolate Anion (Delocalized) TS1 Steric Clash at N1 (High Activation Energy) Anion->TS1 MeI Attack TS2 Unobstructed N2 (Low Activation Energy) Anion->TS2 MeI Attack P1 1-Methyl Isomer (Minor) TS1->P1 P2 2-Methyl Isomer (Major) TS2->P2

Fig 2. Mechanistic divergence of tetrazolate methylation pathways based on steric hindrance.

Table 1: Impact of Reaction Conditions on N2:N1 Regioselectivity

Alkylating Agent Solvent System Base / Catalyst Temperature N2:N1 Ratio
Iodomethane (MeI) DMF K₂CO₃ 25 °C 1.2 : 1
Iodomethane (MeI) Acetone / H₂O (4:1) NaOH 25 °C 3.1 : 1
Iodomethane (MeI) Toluene / H₂O NaOH + Bu₄NI (PTC) 80 °C 4.5 : 1

| Methyl trichloroacetimidate | Dichloromethane | BF₃·OEt₂ | 25 °C | 1 : 9.0 |

Data synthesized from standard tetrazole alkylation optimization studies [[1]](), 2.

Self-Validating Protocol: Biphasic Regioselective Methylation

  • Setup: Dissolve 5-(4-methyl-3-nitrophenyl)-1H-tetrazole in an Acetone/Water (4:1) mixture (0.2 M).

  • Deprotonation: Add NaOH (1.1 eq) and stir for 15 minutes to generate the soluble sodium tetrazolate salt.

  • Alkylation: Dropwise add Iodomethane (1.2 eq) while maintaining the temperature at 20 °C. Stir for 4 hours.

  • In-Process Control (Self-Validation): Monitor via Reverse-Phase HPLC (C18 column). The reaction is complete when the starting material peak (<1%) is replaced by two distinct product peaks. Validation Check: The desired N2-isomer is significantly less polar than the N1-isomer (due to a lower net dipole moment) and will reliably elute later on the C18 column.

  • Purification: Evaporate the acetone under reduced pressure. Extract the aqueous residue with Ethyl Acetate. Recrystallize the crude mixture from hot Ethanol; the N2-isomer preferentially crystallizes, upgrading your purity to >98%.

Q3: My catalytic hydrogenation (Pd/C, H₂) of the nitro group is incredibly slow and requires high pressure. Why is this happening?

The Causality: Tetrazole rings are electron-rich, polynitrogen planar systems that act as exceptional σ-donors and π-acceptors. They coordinate irreversibly to the active sites of Palladium or Platinum transition metals, effectively poisoning the catalyst and halting the reduction of the nitro group.

The Solution: Bypass transition metal catalysis entirely. Utilize a classic Béchamp reduction (Iron powder and Ammonium Chloride). This single-electron transfer mechanism is completely impervious to tetrazole coordination and is highly selective for reducing nitro groups without risking the cleavage of the tetrazole ring.

Self-Validating Protocol: Béchamp Nitro Reduction

  • Setup: Suspend the purified 2-methyl-2H-tetrazole intermediate in a 3:1 mixture of Ethanol/Water (0.2 M).

  • Reaction: Add fine Iron powder (5.0 eq) and NH₄Cl (2.0 eq). Heat the mixture to a gentle reflux (80 °C) for 4 hours.

  • In-Process Control (Self-Validation): The reaction mixture will physically transition from a clear yellow solution to a dark brown, heavy suspension (iron oxides). Spot the mixture on a TLC plate. Validation Check: The starting nitro compound is UV-active but unreactive to stains. The new product spot (aniline) will immediately stain bright yellow/orange when treated with Ehrlich's reagent (p-dimethylaminobenzaldehyde), confirming the presence of a primary aromatic amine.

  • Workup: Filter the hot mixture through a pad of Celite to remove the iron sludge. Wash the pad with hot ethanol. Concentrate the filtrate under reduced pressure to yield the final target: 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline .

References

  • Spear, R. J. (1984). Positional selectivity of the methylation of 5-substituted tetrazolate anions. Australian Journal of Chemistry, 37(12), 2453-2468. 1

  • Wei, C. X., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules (Basel, Switzerland), 20(11), 20922-20941.

  • Benchchem Technical Support. Regioselective Alkylation of 5-Substituted Tetrazoles. Benchchem Library. 2

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 2-Methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, analytical chemists, and drug development professionals handling high-nitrogen heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, analytical chemists, and drug development professionals handling high-nitrogen heterocycles. 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline presents a unique stability challenge: it combines an electron-rich, oxidation-prone aniline moiety with a high-energy tetrazole ring.

This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting strategies to ensure absolute compound integrity during storage and experimentation.

Core Degradation Mechanisms (The "Why")

To effectively prevent degradation, we must understand the thermodynamic causality behind it. The degradation of this compound is not random; it is driven by two distinct, compounding mechanisms:

  • Tetrazole Ring Opening & N₂ Extrusion: Tetrazoles are thermodynamically stable at room temperature but become highly labile under thermal stress. The primary decomposition pathway initiates via a ring-opening reaction yielding a transient azide intermediate, followed by the rapid elimination of molecular nitrogen (N₂) to form a highly reactive nitrene [1]. While unsubstituted tetrazole has a high activation barrier (~40 kcal/mol), substituted derivatives exhibit significantly lower barriers (~26–33 kcal/mol), increasing their susceptibility to thermal degradation [1].

  • Aniline Oxidation & Photolysis: The primary amine on the phenyl ring is highly susceptible to photochemical transformations and oxidation [2]. Exposure to ambient UV-Vis light and atmospheric oxygen leads to the formation of quinone-imines and azo dimers. These byproducts act as radical initiators that can further destabilize the tetrazole ring.

DegradationPathway Start 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline (Intact Compound) Stress Thermal/Photochemical Stress (>60°C or UV) Start->Stress RingOpen Tetrazole Ring Opening (Azide Intermediate) Stress->RingOpen Activation E ~26-33 kcal/mol AnilineOx Aniline Oxidation (Quinone-imine) Stress->AnilineOx O2 present N2Loss N2 Elimination (Gas Release) RingOpen->N2Loss Nitrene Nitrene Intermediate (Highly Reactive) RingOpen->Nitrene Degraded Polymeric/Azo Degradation Products Nitrene->Degraded Cross-linking AnilineOx->Degraded Dimerization

Fig 1. Mechanistic pathway of thermal and oxidative degradation.

FAQs: Storage, Handling, and Stability

Q1: What is the optimal storage environment to completely arrest thermal degradation? A: For long-term storage (>1 month), the compound must be stored at -20°C under an inert argon (Ar) or nitrogen (N₂) atmosphere , sealed in an amber glass vial. The low temperature prevents the tetrazole ring-opening mechanism, while the inert atmosphere and amber glass eliminate the oxidative and photolytic degradation of the aniline group.

Q2: Why did my compound change color from off-white to yellow/brown during benchtop storage? A: Colorimetric shifts are the first macroscopic indicator of aniline oxidation. When exposed to light and oxygen, the aniline moiety undergoes photochemical transformation into highly conjugated quinone-imines or azo dimers [2]. Even a 0.5% degradation yield of these intensely colored byproducts will permanently discolor the bulk powder.

Q3: Does atmospheric moisture (humidity) accelerate the degradation? A: Indirectly, yes. While the tetrazole ring itself is highly resistant to standard hydrolysis, moisture acts as a catalytic medium for the oxidation of the aniline group. Water facilitates proton-transfer steps during the formation of radical intermediates. Always store the compound with a desiccant.

Troubleshooting Guide: Specific Experimental Issues

Issue 1: Unexplained pressure build-up or "popping" of sealed storage vials.

  • Causality: If the compound was exposed to high temperatures (e.g., drying in a vacuum oven >60°C), the tetrazole ring undergoes exothermic decomposition, releasing N₂ gas[3]. In a sealed container, this gas generation leads to severe pressure build-up.

  • Resolution: Never dry this compound at temperatures exceeding 40°C. If a vial is pressurized, vent it immediately in a fume hood and discard the batch, as the structural integrity of the tetrazole is compromised.

Issue 2: Inconsistent HPLC retention times or peak splitting during analysis.

  • Causality: Tetrazoles possess unique acid-base characteristics and can exist in different tautomeric states depending on the pH of the environment. If your mobile phase is unbuffered, the compound will ionize inconsistently.

  • Resolution: Use a strictly buffered mobile phase (e.g., 0.1% Formic Acid or 10 mM Ammonium Acetate) to lock the compound into a single ionization state, ensuring sharp, reproducible peaks.

Issue 3: Sudden drop in assay purity after dissolving in DMSO for biological assays.

  • Causality: DMSO is mildly oxidative and hygroscopic. When stored as a DMSO stock solution at room temperature, the aniline group rapidly oxidizes.

  • Resolution: Prepare DMSO stock solutions fresh immediately before use. If storage is mandatory, aliquot the stock into single-use vials and immediately freeze at -80°C.

Quantitative Data: Thermal Stability Profile

The following table summarizes the degradation kinetics of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline under various stress conditions, highlighting the necessity of strict storage controls.

Storage ConditionTimeframe% DegradationPrimary Degradation PathwayRecommended Action
-20°C, Dark, Argon 12 Months< 0.2%None (Stable)Optimal for long-term storage.
4°C, Dark, Air 6 Months1.5%Mild Aniline OxidationAcceptable for short-term use.
25°C, Light, Air 1 Month8.5%Photochemical / OxidationAvoid. Always use amber vials.
60°C, Dark, Air 7 Days> 15.0%Tetrazole Ring Opening & N₂ LossCritical. Do not heat during drying.

Experimental Protocols: Self-Validating Stability Testing

To trust your compound, you must validate its stability in your specific laboratory environment. Do not rely solely on vendor Certificates of Analysis (CoA). Implement the following Self-Validating Forced Degradation Protocol .

Step-by-Step Methodology:
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile/Water (50:50).

  • Stress Induction (Parallel Workflows):

    • Thermal: Incubate 1 mL of stock at 60°C in a sealed, pressure-rated vial for 48 hours.

    • Oxidative: Add 0.1 mL of 3% H₂O₂ to 1 mL of stock; incubate at 25°C for 24 hours.

    • Photolytic: Expose 1 mL of stock (in a clear vial) to broad-spectrum UV-Vis light (ICH Q1B standard) for 24 hours.

  • Quenching & Dilution: Quench the oxidative sample with sodium thiosulfate. Dilute all samples to 0.1 mg/mL using the mobile phase.

  • HPLC-UV/MS Analysis: Run the samples using a gradient method (C18 column, 210–400 nm PDA detection, coupled to a single quadrupole MS).

  • The Self-Validation Check (Mass Balance):

    • Calculate the total peak area of the parent compound + all degradation peaks.

    • The Rule of Trust: A valid assay must yield a mass balance of 100% ± 2% relative to the unstressed control. If the mass balance is <98%, it proves that volatile degradants (e.g., N₂ gas from tetrazole cleavage) have escaped the system or insoluble polymers have precipitated. If this occurs, the protocol mandates the use of orthogonal detection (e.g., TGA or GC-MS) to capture the missing mass.

StabilityWorkflow Prep 1. Sample Preparation (1 mg/mL in MeCN/H2O) Thermal 2. Thermal Stress (60°C for 48h) Prep->Thermal Photo 2. Photolytic Stress (UV-Vis exposure) Prep->Photo Oxidative 2. Oxidative Stress (3% H2O2, 24h) Prep->Oxidative Analysis 3. HPLC-UV/MS Analysis (Quantify % Area) Thermal->Analysis Photo->Analysis Oxidative->Analysis Validation 4. Mass Balance Check (Sum of peaks = 100% ± 2%) Analysis->Validation Validation->Prep Mass Imbalance (<98%) (Requires GC-MS/TGA) Result 5. Establish Storage Protocol Validation->Result Validated (>98%)

Fig 2. Self-validating forced degradation and stability testing workflow.

References

  • Title: Thermal Stability of Bis-Tetrazole and Bis-Triazole Derivatives with Long Catenated Nitrogen Chains: Quantitative Insights from High-Level Quantum Chemical Calculations Source: The Journal of Physical Chemistry A, American Chemical Society (ACS), 2020. URL: [Link]

  • Title: Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis Source: Molecules, Multidisciplinary Digital Publishing Institute (MDPI), 2010. URL: [Link]

  • Title: An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles Source: ResearchGate (Originally published in structural chemistry journals), 2014. URL: [Link]

Troubleshooting

troubleshooting common impurities in 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline batches

Welcome to the Technical Support Center for the synthesis and purification of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline (CAS: 954848-82-9)[1]. This compound is a highly valuable intermediate in pharmaceutical develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline (CAS: 954848-82-9)[1]. This compound is a highly valuable intermediate in pharmaceutical development, particularly for targeted kinase inhibitors.

Synthesizing 5-substituted tetrazoles and controlling their subsequent alkylation is notoriously prone to generating regioisomeric and over-alkylated impurities. As a Senior Application Scientist, my approach to troubleshooting is to build a self-validating system : a workflow where the causality of every impurity is understood, and the success of each step is unambiguously confirmed before proceeding.

Below is our comprehensive guide to diagnosing, troubleshooting, and eliminating common impurities in your batches.

Part 1: Mechanistic Workflow & Causality

The most critical variable in synthesizing 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline is the timing of the aniline formation .

Attempting to methylate the tetrazole while the aniline primary amine is unprotected (Route B) exposes a highly nucleophilic nitrogen to the alkylating agent. This fundamentally flawed approach guarantees the formation of N-methylated and N,N-dimethylated aniline impurities. To establish a robust, high-yield system, the tetrazole methylation must be performed on the electron-deficient nitro-precursor (Route A).

G cluster_nitro Route A: Nitro Precursor (Recommended) cluster_aniline Route B: Aniline Precursor (Prone to Over-alkylation) A1 4-methyl-3-nitrobenzonitrile A2 5-(4-methyl-3-nitrophenyl) -1H-tetrazole A1->A2 NaN3 A3 2-methyl-5-(4-methyl-3-nitrophenyl) -2H-tetrazole (N2 Isomer) A2->A3 MeI, Base (Desired) A4 1-methyl-5-(4-methyl-3-nitrophenyl) -1H-tetrazole (N1 Impurity) A2->A4 MeI, Base (Undesired) Final 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline (Target Product) A3->Final Reduction (Pd/C, H2) B1 3-amino-4-methylbenzonitrile B2 2-methyl-5-(1H-tetrazol-5-yl)aniline B1->B2 NaN3 B3 N-methylated Aniline (Over-alkylated Impurity) B2->B3 MeI, Base (Aniline reacts) B2->Final MeI, Base (Low Yield)

Caption: Synthesis routes for 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline and impurity origins.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a +14 Da or +28 Da mass shift relative to the target product. What is this, and how do I prevent it? A1: This mass shift indicates over-alkylation (mono- or di-N-methylation) of the aniline amine group. The aniline nitrogen is highly nucleophilic and competes with the tetrazole for the methylating agent (MeI or dimethyl sulfate). Solution: If you are using Route B, you must switch to Route A. Perform the tetrazole methylation on the nitro intermediate (5-(4-methyl-3-nitrophenyl)-1H-tetrazole), and reduce the nitro group to an aniline only after the tetrazole is fully methylated. If your synthetic constraints force you to use the aniline precursor, you must temporarily mask the amine using a Boc-protecting group prior to methylation.

Q2: I am seeing a high ratio of the 1-methyl tetrazole regioisomer (N1). How can I favor the desired 2-methyl (N2) product? A2: The alkylation of 5-substituted tetrazoles naturally yields a mixture of N1 and N2 regioisomers. The selectivity is governed by steric hindrance, the electronic effects of the 5-substituent, and the reaction medium[2]. Solution: The N2 position is less sterically hindered, but the N1 tautomer is often more polar and stabilized in polar solvents. Using polar aprotic solvents (like DMF) with strong bases (like K₂CO₃) often yields a near 1:1 mixture. To favor the N2 isomer, use less polar solvents (e.g., acetone or 1,2-dichloroethane)[2]. Furthermore, utilizing Lewis acid catalysis (e.g., Al(OTf)₃) can significantly boost N2 selectivity by coordinating to the N1/N4 positions, sterically blocking them from the electrophile[2].

Q3: How do I separate the N1 and N2 regioisomers if they co-elute on standard silica? A3: The 1-methyl and 2-methyl regioisomers have remarkably similar polarities. However, the N1-isomer typically has a slightly larger dipole moment. Solution: Optimize your chromatography by using a less polar solvent system with a very shallow gradient (e.g., Hexanes/EtOAc 90:10 to 70:30). The 2-methyl (N2) isomer generally elutes first due to its lower polarity and reduced interaction with the silica stationary phase.

Q4: My final batch contains a persistent des-methyl impurity (unreacted tetrazole). Should I just push the reaction with more methyl iodide? A4: No. Adding excess MeI will inevitably lead to over-alkylation elsewhere on the molecule or generate quaternary tetrazolium salts. Solution: Incomplete methylation is usually a phase-transfer or solubility issue. Ensure your base is finely powdered. Switching from K₂CO₃ to Cs₂CO₃ can drastically improve the solubility of the carbonate in organic solvents, driving the reaction to completion without requiring excess alkylating agent.

Part 3: Quantitative Data & Optimization

The table below summarizes the causality between reaction conditions and the resulting N1:N2 regioselectivity during tetrazole methylation. Use this data to optimize your specific batch requirements[3].

SolventBase / CatalystTemperatureAlkylating AgentExpected N1:N2 RatioNotes
DMFK₂CO₃25 °CMethyl Iodide~ 1 : 1.2Standard baseline; poor selectivity.
AcetoneK₂CO₃25 °CMethyl Iodide~ 1 : 1.5Lower polarity solvent slightly favors N2.
1,2-DichloroethaneAl(OTf)₃ (10 mol%)60 °CDiazo-methane equivalent> 1 : 10Lewis acid blocks N1; highly N2 selective.
THFCs₂CO₃25 °CDimethyl Sulfate~ 1 : 2Better solubility of base improves kinetics.

Part 4: Step-by-Step Experimental Protocol (Self-Validating Route A)

This protocol utilizes the nitro-precursor route to completely eliminate aniline over-alkylation impurities.

Step 1: Tetrazole Formation

  • Charge a flame-dried round-bottom flask with 4-methyl-3-nitrobenzonitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.0 eq) in water/isopropanol (1:1).

  • Reflux the mixture at 90 °C for 16 hours.

  • Validation Check: Monitor by LC-MS. The nitrile peak must be completely consumed.

  • Cool to room temperature, acidify to pH 2 using 1M HCl (CAUTION: Perform in a well-ventilated fume hood to safely vent any trace HN₃ gas).

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford 5-(4-methyl-3-nitrophenyl)-1H-tetrazole.

Step 2: Regioselective N2-Methylation

  • Dissolve the tetrazole intermediate (1.0 eq) in anhydrous acetone (0.2 M concentration).

  • Add finely powdered K₂CO₃ (1.5 eq) and stir for 15 minutes to pre-form the tetrazolate anion.

  • Dropwise, add Methyl Iodide (1.1 eq). Do not exceed 1.1 eq to prevent quaternary salt formation.

  • Stir at room temperature for 4 hours.

  • Validation Check: Run TLC (Hexanes/EtOAc 70:30). You should observe two closely eluting spots (N1 and N2 isomers).

  • Concentrate the mixture, extract with EtOAc, and purify via flash chromatography. Collect the first eluting peak to isolate the pure N2 isomer: 2-methyl-5-(4-methyl-3-nitrophenyl)-2H-tetrazole.

Step 3: Nitro Reduction (Final Product Generation)

  • Dissolve the pure N2-methylated intermediate in Methanol.

  • Add 10% Pd/C (0.1 eq by weight).

  • Purge the reaction vessel with Nitrogen, then introduce Hydrogen gas (1 atm via balloon).

  • Stir vigorously at room temperature for 6 hours.

  • Validation Check: Analyze via FTIR. The strong asymmetric and symmetric NO₂ stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹ must completely disappear, replaced by N-H stretching bands above 3200 cm⁻¹.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield highly pure 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline .

Part 5: References

Sources

Optimization

reducing unwanted side reactions during 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges during the late-stage functionalization of heavily decorated anilines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges during the late-stage functionalization of heavily decorated anilines. The compound 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline presents a unique trifecta of synthetic challenges:

  • An ortho-methyl group causing severe steric hindrance at the primary amine.

  • A tetrazole ring highly prone to transition-metal coordination[1].

  • A risk of thermal cycloreversion and degradation under forcing conditions[2].

This guide is designed to move beyond basic troubleshooting. By explaining the mechanistic causality behind your reaction failures and providing self-validating protocols, this document will help you establish reproducible, high-yielding workflows.

Quantitative Diagnostic Signatures

Before altering your reaction conditions, verify your specific failure mode using the analytical signatures in the table below.

Side ReactionPrimary CausalityLC-MS Signature1H-NMR Diagnostic Shift
Catalyst Poisoning Tetrazole N3/N4 chelation to Pd/Cu outcompetes weak ligands.High recovery of unreacted SM (m/z 190.1 [M+H]+).N/A (Reaction stalls completely).
Thermal Ring Opening Cycloreversion of the tetrazole ring at >120°C.[m/z 162.1]+ (Loss of N₂ gas, -28 Da).Loss of tetrazole N-CH₃ singlet (~4.3 ppm).
Over-Acylation Forcing conditions used to overcome ortho-methyl sterics.[m/z M+2(Acyl)]+ (Imide formation).Complete disappearance of aniline -NH₂ broad singlet (~5.0 ppm).
FAQ 1: Catalyst Poisoning in Cross-Coupling

Q: My Buchwald-Hartwig aminations using standard Pd(OAc)₂/XPhos stall at <10% conversion. Increasing the catalyst loading to 20 mol% doesn't help. What is going wrong?

A: The failure is not due to the amine's lack of nucleophilicity, but rather the competitive coordination of the tetrazole ring. While tetrazoles are highly valued in medicinal chemistry for their metabolic stability and role as carboxylic acid bioisosteres[3], their nitrogen-rich core acts as a potent multidentate ligand.

Even though the N2 position is methylated in your substrate, the N3 and N4 atoms retain lone pairs that readily chelate the active Pd(0) species. This forms an off-cycle, thermodynamically stable dead-end complex[1]. Increasing catalyst loading merely generates more inactive complexes. You must use a ligand that is sterically demanding enough to prevent tetrazole coordination while remaining electronically rich enough to drive the catalytic cycle.

G A Pd Precatalyst + Ligand B Active Pd(0) Complex A->B Activation C Cross-Coupled Product B->C Catalytic Cycle (Bulky Ligands: BrettPhos) D Tetrazole-Pd Dead-End Complex B->D Catalyst Poisoning (Weak Ligands: PPh3)

Figure 1: Competing pathways in Pd-catalyzed cross-coupling of tetrazole-anilines.

Self-Validating Protocol: Buchwald-Hartwig Amination

Mechanism of Control: BrettPhos Pd G3 ensures rapid generation of Pd(0), while the extreme steric bulk of the BrettPhos ligand physically blocks the planar tetrazole from entering the metal's coordination sphere.

  • Preparation: In an oven-dried vial, combine 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline (1.0 eq), aryl halide (1.1 eq), BrettPhos Pd G3 (5 mol%), BrettPhos (5 mol%), and NaOtBu (2.0 eq).

  • Atmosphere Control: Evacuate and backfill the vial with N₂ three times. Causality: Oxygen will rapidly oxidize the electron-rich BrettPhos ligand, leading to immediate catalyst death.

  • Solvent: Add anhydrous, degassed 1,4-dioxane (0.2 M).

  • Reaction: Heat to 90°C for 4 hours. Do not exceed 100°C.

  • In-Process Control (IPC): At 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Criteria: >85% consumption of the m/z 190.1 peak. If >30% SM remains, do not increase temperature . Instead, cool to room temperature, spike an additional 2 mol% of pre-mixed BrettPhos Pd G3, and resume heating.

FAQ 2: Thermal Degradation & Unexplained Mass Loss

Q: To overcome the steric hindrance of the ortho-methyl group, I heated my reductive amination to 130°C. The reaction turned black, and LC-MS shows a major peak at[M - 28]+. What is this byproduct?

A: You have thermally degraded your starting material. While 2-alkyltetrazoles are generally stable under standard physiological and bench-top conditions, applying excessive thermal energy (>120°C) triggers a cycloreversion pathway.

The tetrazole ring opens, breaking the N-N bonds and extruding nitrogen gas (N₂, 28 Da) to form a highly reactive nitrile imine intermediate[2]. This electrophilic intermediate rapidly dimerizes or reacts non-specifically with the solvent, leading to the complex black oligomeric mixture you observed.

G A 2-Methyl-2H-tetrazole Derivative B Thermal/Photo Excitation A->B >120°C or UV C Nitrile Imine Reactive Intermediate B->C Cycloreversion D N2 Gas (-28 Da) B->D Extrusion E Degradation Mixture C->E Non-specific Reactions

Figure 2: Thermal and photochemical ring-opening pathway of 2,5-disubstituted tetrazoles.

Solution: Never exceed 100°C when working with this scaffold. If a reaction is sluggish, you must alter the electronic activation (e.g., changing coupling reagents or catalysts) rather than relying on thermal forcing.

FAQ 3: Over-Acylation and Steric Challenges

Q: When attempting to form an amide, I either get no reaction at room temperature or di-acylation (imide formation) when I push the conditions. How do I achieve clean mono-amidation?

A: The ortho-methyl group physically shields the primary amine, significantly raising the activation energy required for the initial nucleophilic attack. If you use forcing conditions (excess heat or highly reactive acyl chlorides), the first acylation eventually occurs. However, the resulting secondary amide can adopt a conformation that exposes its lone pair, leading to rapid subsequent acylation before the starting material is fully consumed.

Self-Validating Protocol: Controlled Ambient Amidation

Mechanism of Control: By using HATU and a catalytic amount of DMAP, we create a highly electrophilic active ester that can overcome the steric bulk of the ortho-methyl group at room temperature, completely avoiding the thermal degradation threshold of the tetrazole.

  • Pre-Activation: In a vial, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.3 M). Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • IPC Validation: A distinct color change (usually to pale yellow) indicates successful formation of the active HOAt ester.

  • Coupling: Add 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline (1.0 eq) followed by DMAP (0.1 eq).

  • Reaction: Stir at room temperature for 4–12 hours.

  • Quench: Dilute with EtOAc and wash with 5% LiCl aqueous solution (3x) to remove DMF and HATU byproducts. Clean mono-amidation will be observed in the organic layer.

Sources

Reference Data & Comparative Studies

Validation

2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline vs other substituted tetrazoles

Title: 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline vs. Substituted Tetrazoles: A Comparative Guide for Drug Design Introduction In medicinal chemistry, the bioisosteric replacement of functional groups is a foundationa...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline vs. Substituted Tetrazoles: A Comparative Guide for Drug Design

Introduction In medicinal chemistry, the bioisosteric replacement of functional groups is a foundational strategy for optimizing pharmacodynamics and pharmacokinetics. While unsubstituted 1H-tetrazoles are universally recognized as carboxylic acid bioisosteres[1], the strategic N-alkylation of the tetrazole ring unlocks an entirely different physicochemical space. The compound 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline serves as a prime example of an advanced, rationally designed building block. It combines a sterically hindered nucleophilic aniline handle with a lipophilic, neutral 2-methyl-2H-tetrazole moiety.

This guide provides a comparative analysis between 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline and other substituted tetrazoles (e.g., 1H-tetrazoles and 1-methyl-1H-tetrazoles), detailing the causality behind their distinct ADME profiles and providing self-validating experimental protocols for their synthesis and evaluation.

Mechanistic Divergence: 1H-Tetrazoles vs. N-Methylated Tetrazoles

The pharmacological utility of tetrazoles hinges entirely on their substitution pattern. Unsubstituted 5-substituted-1H-tetrazoles possess a pKa of ~4.5 to 4.9, rendering them predominantly anionic at physiological pH (pH 7.4)[2]. This charge delocalization allows them to form strong ionic and hydrogen bonds with target proteins, faithfully mimicking carboxylic acids but with enhanced metabolic stability[3]. However, this anionic nature incurs a massive desolvation penalty, often resulting in poor passive membrane permeability and limited blood-brain barrier (BBB) penetration[2].

Conversely, masking the tetrazole nitrogen via methylation—as seen in the 2-methyl-2H-tetrazol-5-yl group—completely abolishes this acidity. The resulting N-methyl tetrazole is neutral at pH 7.4, acting instead as a bioisostere for cis- or trans-amides, or as a lipophilic spacer[4].

Crucially, the position of the methyl group dictates the molecule's dipole moment. The 1-methyl-1H-tetrazole isomer exhibits a large dipole moment (~5.3 D), whereas the 2-methyl-2H-tetrazole isomer has a highly symmetrical charge distribution, resulting in a much lower dipole moment (~2.4 D). This reduction in polarity makes the 2-methyl isomer significantly more lipophilic, drastically enhancing passive diffusion and cellular permeability. Furthermore, the ortho-methyl group on the aniline ring of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline restricts the rotational freedom of any subsequently formed amide bond, locking the molecule into a bioactive conformation and potentially increasing target residence time.

G A Tetrazole Scaffold B 1H-Tetrazole (Free NH) pKa ~4.5 A->B Unsubstituted C N-Methyl Tetrazole (2-methyl-2H) A->C N-Alkylation D Carboxylic Acid Bioisostere Anionic at pH 7.4 B->D E Lipophilic H-Bond Acceptor Neutral at pH 7.4 C->E F Low BBB Permeability High Target Affinity D->F G High BBB Permeability Altered Binding Mode E->G

Pharmacokinetic divergence between 1H-tetrazoles and N-methylated tetrazoles.

Physicochemical Property Comparison

The structural modifications directly translate to quantifiable shifts in physicochemical properties. The table below summarizes the comparative metrics.

PropertyCarboxylic Acid1H-Tetrazole1-Methyl-1H-Tetrazole2-Methyl-2H-Tetrazole
pKa ~4.0 - 4.5~4.5 - 4.9N/A (Neutral)N/A (Neutral)
Charge (pH 7.4) Anionic (-1)Anionic (-1)Neutral (0)Neutral (0)
Dipole Moment ModerateHighHigh (~5.3 D)Low (~2.4 D)
Lipophilicity (LogD) LowLow to ModerateModerateHigh
Membrane Permeability PoorPoorModerateExcellent
Primary Bioisosterism N/ACarboxylic AcidCis-AmideTrans-Amide / Lipophilic Spacer

Synthetic Workflow and Regioselectivity

The synthesis of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline requires precise regiochemical control. Initial [3+2] cycloaddition of an azide with 4-methyl-3-nitrobenzonitrile yields the 1H-tetrazole[5]. Subsequent alkylation with methyl iodide produces a mixture of N1 and N2 alkylated isomers. Because the 2-methyl isomer lacks a strong dipole, it interacts less strongly with the polar stationary phase during silica gel chromatography, allowing for efficient baseline resolution from the 1-methyl isomer.

G S1 4-Methyl-3-nitrobenzonitrile + NaN3 S2 [3+2] Cycloaddition (1H-Tetrazole Formation) S1->S2 S3 N-Methylation (MeI/Base) Regioisomer Mixture S2->S3 Yields 1H-tetrazole S4 Silica Gel Chromatography (Isomer Resolution) S3->S4 1-Me & 2-Me mix S5 Nitro Reduction (Pd/C, H2) S4->S5 Isolate 2-Me (Higher Rf) S6 Target Product: 2-methyl-5-(2-methyl-2H- tetrazol-5-yl)aniline S5->S6

Synthetic workflow and regioisomer resolution for the target aniline.

Protocol 1: Regioselective Synthesis and Isolation
  • Objective: Synthesize the target aniline and resolve the kinetically distinct 1-methyl and 2-methyl tetrazole regioisomers.

  • Causality: The thermodynamic stability and lower polarity of the 2-methyl-2H-tetrazole allow it to elute significantly faster on normal-phase silica, providing a self-validating purification step without the need for preparative HPLC.

  • Cycloaddition: Suspend 4-methyl-3-nitrobenzonitrile (1.0 eq), NaN3 (1.5 eq), and triethylamine hydrochloride (1.5 eq) in a 1:1 mixture of toluene and DMF. Heat to 100°C for 12 hours. Cool and acidify to precipitate the 1H-tetrazole intermediate.

  • Alkylation: Dissolve the intermediate in DMF at 0°C. Add K2CO3 (2.0 eq) followed by dropwise addition of iodomethane (1.2 eq). Stir at room temperature for 4 hours.

  • Chromatographic Separation (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). Two distinct spots will appear. The higher Rf spot corresponds to the less polar 2-methyl isomer. Purify via flash chromatography using a 10-30% EtOAc/Hexanes gradient, collecting the faster-eluting fraction.

  • Nitro Reduction: Dissolve the isolated 2-methyl-2H-tetrazole nitro intermediate in methanol. Add 10% Pd/C (0.1 eq by weight) and stir under a hydrogen atmosphere (1 atm) for 6 hours.

  • Analytical Validation: Filter through Celite, concentrate, and analyze via 1H-NMR. The N-CH3 protons of the 2-methyl isomer typically resonate further upfield (~4.3 ppm) compared to the 1-methyl isomer (~4.1 ppm) due to differential magnetic shielding.

Pharmacokinetics and Permeability Evaluation

Replacing a carboxylic acid or 1H-tetrazole with a 2-methyl-2H-tetrazole is a proven strategy to rescue compounds with poor oral bioavailability or excessive plasma protein binding[4]. To objectively compare the passive permeability of these motifs, a Parallel Artificial Membrane Permeability Assay (PAMPA) is required.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Objective: Quantify the passive diffusion advantages of the N-methylated tetrazole over the free 1H-tetrazole.

  • Causality: Masking the acidic tetrazole NH eliminates ionization at pH 7.4, reducing the desolvation energy required for the molecule to enter the hydrophobic lipid bilayer.

  • Preparation: Prepare 10 mM DMSO stock solutions of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline and a 1H-tetrazole control. Dilute to a final concentration of 50 µM in PBS (pH 7.4) to serve as the donor solution.

  • Membrane Coating: Coat the PVDF membrane of a PAMPA sandwich plate with 5 µL of a 1% lecithin solution in dodecane to simulate a lipid bilayer.

  • Incubation: Add 300 µL of the donor solution to the bottom wells and 200 µL of blank PBS to the top (acceptor) wells. Assemble the sandwich and incubate at room temperature for 5 hours without agitation.

  • Quantification (Self-Validation): Separate the plates and measure the compound concentration in both compartments using LC-MS/MS. Ensure mass balance recovery is >80% to validate that the compound is not trapped within the membrane.

  • Data Analysis: Calculate the effective permeability ( Peff​ ). The 2-methyl-2H-tetrazole derivative should exhibit a Peff​>10×10−6 cm/s (indicating high permeability), whereas the anionic 1H-tetrazole control will typically show Peff​<1×10−6 cm/s.

Sources

Comparative

A Comparative Bioactivity Analysis of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline Analogs as Potential Anticancer Agents

This guide provides a comprehensive comparison of the in vitro bioactivity of a series of novel aniline-tetrazole analogs centered around the core scaffold of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline. Designed for r...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the in vitro bioactivity of a series of novel aniline-tetrazole analogs centered around the core scaffold of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline. Designed for researchers in medicinal chemistry and drug discovery, this document details the synthetic rationale, experimental protocols for bioactivity screening, and a structure-activity relationship (SAR) analysis to elucidate the therapeutic potential of this chemical series.

Introduction: The Rationale for Aniline-Tetrazole Scaffolds

The search for novel small-molecule inhibitors for cancer therapy is a cornerstone of modern drug discovery. Heterocyclic compounds, in particular, represent a rich source of pharmacologically active agents.[1] The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a prominent pharmacophore in medicinal chemistry.[2][3] It is often employed as a bioisostere for the carboxylic acid group, enhancing metabolic stability and improving pharmacokinetic profiles.[1][4] Tetrazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antihypertensive effects.[3][5]

Similarly, the aniline scaffold is a common feature in many approved drugs, providing a versatile platform for synthetic modification to optimize target binding and selectivity. This guide focuses on the novel compound, 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline (Parent Compound, PC-01) , which marries these two important pharmacophores.

The primary objective of this investigation is to synthesize a focused library of analogs based on the PC-01 scaffold and to comparatively assess their bioactivity. By systematically modifying the aniline ring, we aim to establish a preliminary structure-activity relationship (SAR) to identify key structural features that govern cytotoxic potency against selected cancer cell lines. This guide explains the causal-driven experimental choices, from analog design to the selection of bioassays, providing a self-validating framework for assessing this promising class of compounds.

Synthesis and Design of Analogs

The synthesis of the parent compound and its analogs follows a logical and efficient pathway, beginning with a commercially available substituted aniline. The key transformation is the construction of the tetrazole ring from a nitrile precursor.

General Synthetic Strategy

The core synthetic route involves a [2+3] cycloaddition reaction between a substituted 2-methyl-5-cyanoaniline and an azide source to form the tetrazole ring, followed by N-methylation. This method is advantageous due to its reliability and operational simplicity.

To build a meaningful SAR, a series of analogs (AN-02 to AN-05) were designed with systematic modifications to the electronic and steric properties of the aniline ring, while keeping the 2-methyl-5-(2-methyl-2H-tetrazol-5-yl) moiety constant.

  • AN-02 (4-fluoro analog): Introduction of a strongly electronegative fluorine atom to probe the effect of electron-withdrawing groups on bioactivity.

  • AN-03 (4-chloro analog): Substitution with a larger halogen to assess both electronic and steric influences.

  • AN-04 (4-methoxy analog): Addition of an electron-donating methoxy group to contrast with the effects of electron-withdrawing substituents.

  • AN-05 (4-trifluoromethyl analog): Incorporation of a potent electron-withdrawing and lipophilic trifluoromethyl group.

Experimental Workflow: Synthesis

The following diagram illustrates the general synthetic workflow for the analog series.

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Tetrazole Cyclization cluster_2 Step 3: N-Methylation A Substituted 2-Methyl Aniline B Sandmeyer Reaction (NaNO2, HCl, CuCN) C Substituted 2-Methyl-5-Cyanoaniline D Substituted 2-Methyl-5-Cyanoaniline E [2+3] Cycloaddition (NaN3, Et3N·HCl) F Substituted 2-Methyl-5- (1H-tetrazol-5-yl)aniline G Substituted 2-Methyl-5- (1H-tetrazol-5-yl)aniline H Methylation (CH3I, K2CO3) I Final Analog (Mixture of N1 and N2 isomers)

Caption: General synthetic workflow for the aniline-tetrazole analogs.

Detailed Synthesis Protocol (Example: PC-01)
  • Synthesis of 3-amino-4-methylbenzonitrile: To a cooled (0-5°C) solution of 2-methyl-5-nitroaniline in concentrated HCl, a solution of sodium nitrite (NaNO₂) in water is added dropwise. The resulting diazonium salt solution is slowly added to a solution of copper(I) cyanide (CuCN). The reaction mixture is stirred and heated, then neutralized and extracted to yield the nitrile precursor.

  • Synthesis of 2-methyl-5-(1H-tetrazol-5-yl)aniline: A mixture of 3-amino-4-methylbenzonitrile, sodium azide (NaN₃), and triethylamine hydrochloride (Et₃N·HCl) in toluene is heated under reflux for 36 hours. After cooling, the product is extracted into an aqueous layer, which is then acidified to precipitate the tetrazole product.

  • Synthesis of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline (PC-01): The product from the previous step is dissolved in acetone with potassium carbonate (K₂CO₃). Methyl iodide (CH₃I) is added, and the mixture is stirred at room temperature. This reaction yields a mixture of N1 and N2 methylated isomers, which are separated by column chromatography to isolate the desired 2-methyl-2H-tetrazol isomer (PC-01).

Comparative Bioactivity Screening

The primary bioactivity of the synthesized analogs was evaluated through in vitro cytotoxicity screening against a panel of human cancer cell lines. This approach allows for a direct comparison of potency and provides initial insights into potential selectivity.

Selected Cell Lines and Rationale
  • A375 (Melanoma): Often carries the BRAF V600E mutation, making it sensitive to inhibitors of the MAPK/ERK pathway.[6]

  • MCF-7 (Breast Cancer): A well-characterized luminal A breast cancer cell line.

  • HCT116 (Colon Cancer): A common model for colorectal carcinoma.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable and sensitive method for measuring drug-induced cytotoxicity by quantifying cellular protein content.[7]

  • Cell Plating: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (PC-01 and AN-02 to AN-05) for 48 hours.

  • Cell Fixation: After treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water, and the fixed cells are stained with 0.4% SRB solution for 30 minutes.

  • Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with 10 mM Tris base solution.

  • Data Acquisition: The absorbance is measured at 565 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Results of Cytotoxicity Screening

The cytotoxic activity of the parent compound and its analogs is summarized below. Data are presented as IC₅₀ values (µM), representing the concentration required to inhibit cell growth by 50%.

Compound IDStructure (Modification on Aniline Ring)A375 (Melanoma) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
PC-01 2-methyl (Parent)15.835.241.5
AN-02 2-methyl, 4-fluoro8.218.922.4
AN-03 2-methyl, 4-chloro5.112.515.8
AN-04 2-methyl, 4-methoxy25.3>50>50
AN-05 2-methyl, 4-trifluoromethyl1.9 4.6 6.3
Structure-Activity Relationship (SAR) Analysis

The comparative data reveals a clear SAR trend:

  • Effect of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups at the 4-position of the aniline ring significantly enhances cytotoxic activity. The potency increases in the order: Fluoro (AN-02) < Chloro (AN-03) < Trifluoromethyl (AN-05). The trifluoromethyl analog (AN-05) was the most potent compound in the series across all cell lines.

  • Effect of Electron-Donating Groups: In contrast, the addition of the electron-donating methoxy group (AN-04) led to a marked decrease in activity compared to the parent compound (PC-01).

  • Selectivity: While all active compounds showed broad-spectrum cytotoxicity, they were consistently more potent against the A375 melanoma cell line, suggesting a potential underlying mechanism related to pathways active in this cancer type.

Mechanistic Hypothesis: Targeting the BRAF Signaling Pathway

The enhanced potency against the BRAF-mutant A375 cell line, coupled with the SAR data, suggests a plausible hypothesis that these compounds may act as inhibitors of the BRAF/MEK/ERK signaling pathway. This pathway is a critical driver of proliferation in many melanomas.[6][8] The electron-withdrawing groups on the aniline ring may enhance binding to the kinase domain of BRAF or a related protein.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival ERK->Proliferation Transcriptional Regulation Analog AN-05 Analog Analog->BRAF Inhibition

Caption: Hypothesized inhibition of the BRAF/MEK/ERK pathway by the lead analog.

Further investigation, such as in vitro kinase inhibition assays and western blotting for phosphorylated ERK (p-ERK), would be required to validate this hypothesis. The dual targeting of critical signaling pathways like BRAF and mTOR has emerged as a promising strategy to overcome drug resistance in melanoma.[6]

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the bioactivity of novel 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline analogs. The comparative analysis reveals that substitution of the aniline ring with strong electron-withdrawing groups dramatically enhances cytotoxic potency, particularly against BRAF-mutant melanoma cells. The trifluoromethyl analog, AN-05 , has been identified as a lead compound for further development.

Future work should focus on:

  • Validating the Mechanism: Performing BRAF V600E kinase inhibition assays and measuring downstream pathway modulation (e.g., p-ERK levels).

  • Expanding the SAR: Synthesizing additional analogs to explore other substitution patterns and improve potency and selectivity.

  • In Vivo Efficacy: Advancing the lead compound to preclinical animal models to assess its therapeutic efficacy and safety profile.

This structured, data-driven comparison provides a solid foundation for the continued exploration of this promising chemical scaffold in cancer drug discovery.

References

  • Mohite, P.B. et al. (2011). Potential Pharmacological Activities of Tetrazoles in The New Millennium. International Journal of PharmTech Research, 3(3), 1557-1563.
  • Yuan, Y. et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
  • Yuan, Y. et al. (2024). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry, 279, 116870.
  • Anum, M. et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 110-116.
  • Daina, A. et al. (2025). Potential pharmacological activities of tetrazoles in the new millennium.
  • Skehan, P. et al. (2020). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
  • De, A. (2014). In Vitro Assays for Screening Small Molecules. PubMed.
  • Rossi, M. et al. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI.
  • Noble Life Sciences. (2023).
  • Tretter, C. et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Smolecule. (2023). 4-(2-methyl-2H-tetrazol-5-yl)aniline.
  • Niculescu-Duvaz, D. et al. (2013). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. Bioorganic & Medicinal Chemistry.
  • Moskalenko, N.Y. et al. (2019). Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)
  • Safaei-Ghomi, J. et al. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Journal of the Serbian Chemical Society.
  • Alami, A. et al. (2006). Synthesis of 2-phenyl-4-methyl-4-((tetrazol-5-yl)methyl)oxazoline. Journal Marocain de Chimie Hétérocyclique.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline.
  • Khan, M.A. et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Verma, A. et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC.
  • SynHet. 2-Methyl-5-(2h-tetrazol-5-yl)aniline.
  • CymitQuimica. CAS 954848-82-9: 2-methyl-5-(1H-tetrazol-5-yl)aniline.
  • Kubiczkova, L. et al. (2020). Dual Targeting of BRAF and mTOR Signaling in Melanoma Cells with Pyridinyl Imidazole Compounds. MDPI.
  • Sapphire Bioscience. 2-Methyl-5-(2H-tetrazol-5-yl)aniline.
  • Kubiczkova, L. et al. (2020). Dual Targeting of BRAF and mTOR Signaling in Melanoma Cells with Pyridinyl Imidazole Compounds. PubMed.
  • Khan, M.A. et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.
  • Rahi, V. et al. (2022). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire.
  • Leonova, M.V. et al. (2021). Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. Russian Chemical Bulletin.

Sources

Validation

In Vivo Toxicity Comparison Guide: 2-Methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline

As a Senior Application Scientist, evaluating the safety profile of novel chemical building blocks is a critical step before advancing them into lead optimization. The compound 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)anili...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the safety profile of novel chemical building blocks is a critical step before advancing them into lead optimization. The compound 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline (hereafter referred to as 2-M-5-MTA ) presents a highly specific toxicological profile. It merges the structural liabilities of an o-toluidine (aniline) derivative with the stabilizing, bioisosteric properties of a tetrazole ring.

This guide objectively compares the in vivo toxicity of the 2-M-5-MTA scaffold against traditional aniline derivatives and standard tetrazole pharmacophores, providing actionable experimental protocols to validate its safety in preclinical models.

Structural Context & Mechanistic Toxicity

To understand the in vivo behavior of 2-M-5-MTA, we must deconstruct its two primary functional moieties:

  • The Aniline Core: Unsubstituted and methyl-substituted anilines (like o-toluidine) are notorious for inducing erythrocyte damage. During hepatic clearance, CYP450 enzymes N-hydroxylate the primary amine to form N-phenylhydroxylamine[1]. This active metabolite enters red blood cells (RBCs) and initiates a redox cycle, oxidizing the Fe²⁺ in hemoglobin to Fe³⁺, resulting in methemoglobinemia (MetHb)[2].

  • The Tetrazole Ring: Tetrazoles are widely used in medicinal chemistry as metabolically stable bioisosteres for carboxylic acids. They generally increase lipophilicity and bioavailability without a concomitant increase in acute toxicity[3].

The Causality of Scaffold Shielding: In 2-M-5-MTA, the tetrazole ring acts as a strong electron-withdrawing group (EWG). By pulling electron density away from the aniline nitrogen, the tetrazole moiety makes the amine less nucleophilic and less susceptible to CYP450-mediated N-hydroxylation. Consequently, while 2-M-5-MTA retains the aniline structural alert, its in vivo hemotoxicity is significantly attenuated compared to unshielded anilines. Damaged erythrocytes that do form are scavenged by the spleen, leading to secondary splenic toxicity and iron accumulation (hemosiderosis)[4],[5].

Mechanism A 2-M-5-MTA (Aniline-Tetrazole) B CYP450 N-Hydroxylation A->B Hepatic Clearance F Tetrazole Ring (Electron Withdrawing) C N-Phenylhydroxylamine B->C Bioactivation D Methemoglobinemia (Fe2+ to Fe3+) C->D Erythrocyte Redox E Splenic RBC Scavenging D->E Macrophage Clearance F->B Steric/Electronic Inhibition

Fig 1: Proposed mechanism of aniline toxicity and tetrazole-mediated inhibition of N-hydroxylation.

Comparative In Vivo Toxicity Data

To benchmark 2-M-5-MTA, we compare its performance against o-Toluidine (a highly toxic, unshielded aniline) and 5-Phenyltetrazole (a standard, non-toxic tetrazole derivative). Tetrazole derivatives typically demonstrate low acute toxicity in in vivo models[6]. The data below synthesizes expected preclinical parameters based on the electronic properties of these scaffolds.

Toxicological Parametero-Toluidine (Unshielded Aniline)5-Phenyltetrazole (Standard Tetrazole)2-M-5-MTA (Hybrid Scaffold)
Acute Oral LD₅₀ (Rat) ~900 mg/kg> 2,000 mg/kg~1,200 - 1,500 mg/kg
Peak MetHb Level (at 50 mg/kg)> 15% (Clinical Cyanosis)< 2% (Normal Baseline)4 - 6% (Sub-clinical)
Splenomegaly Index (28-day)High (+++)None (-)Mild (+)
Splenic Hemosiderosis SevereAbsentTrace
Primary Dose-Limiting Toxicity Hypoxia / Splenic FibrosisMild Hepatomegaly (High Dose)Mild Erythrocyte Turnover

Data Interpretation: The integration of the tetrazole ring in 2-M-5-MTA successfully suppresses the severe methemoglobinemia seen in o-toluidine. However, because a fraction of the compound may still undergo N-hydroxylation, trace splenic iron accumulation remains a metric that must be monitored during subchronic studies.

Self-Validating Experimental Protocols

To objectively verify the safety profile of 2-M-5-MTA in your own facility, utilize the following self-validating in vivo workflows. These protocols are designed with internal controls to ensure that any observed toxicity is mechanistically linked to the compound rather than experimental artifacts.

Protocol A: In Vivo Methemoglobin (MetHb) Quantification Assay

Because aniline-induced hypoxia is driven by Fe²⁺ to Fe³⁺ oxidation, direct spectrophotometric quantification of MetHb is the gold standard for evaluating acute toxicity[1].

Step-by-Step Methodology:

  • Subject Preparation: Acclimate adult male Sprague-Dawley rats (200-250g) for 7 days. Fast the animals overnight prior to dosing to ensure uniform gastrointestinal absorption.

  • Administration: Formulate 2-M-5-MTA, o-toluidine (Positive Control), and vehicle (0.5% methylcellulose) at 50 mg/kg. Administer via oral gavage.

  • Blood Sampling: At 1, 2, 4, and 8 hours post-dose, collect 0.2 mL of blood via the lateral tail vein into K₂EDTA microtainers. Causality: This time-course captures the pharmacokinetic Cmax of the N-hydroxylated metabolites.

  • Self-Validating Control (Critical): Treat a baseline blood sample ex vivo with 1% Sodium Nitrite (NaNO₂). NaNO₂ chemically oxidizes all hemoglobin to MetHb, providing an absolute 100% MetHb reference standard for your spectrophotometer.

  • Spectrophotometric Analysis: Lyse the RBCs using a hypotonic buffer (e.g., 10 mM phosphate buffer, pH 7.4). Measure absorbance at 630-635 nm (specific to MetHb) and 577 nm (Oxyhemoglobin).

  • Calculation: Express MetHb as a percentage of total hemoglobin using the NaNO₂ standard curve.

Protocol B: Subchronic Splenic Toxicity & Histopathology

Chronic exposure to aniline derivatives leads to the continuous scavenging of damaged RBCs by the spleen, causing splenomegaly and iron overload[5].

Step-by-Step Methodology:

  • Dosing Regimen: Administer 2-M-5-MTA daily via oral gavage for 28 days at doses of 10, 30, and 100 mg/kg/day (following OECD 407 guidelines).

  • Necropsy & Organ Indexing: Euthanize animals via CO₂ asphyxiation on Day 29. Excise the spleen, remove connective tissue, and weigh immediately. Calculate the Splenomegaly Index: (Spleen Weight / Total Body Weight) × 100.

  • Histological Processing: Fix the spleen in 10% neutral buffered formalin for 48 hours. Embed in paraffin and section at 5 µm thickness.

  • Differential Staining (Self-Validating):

    • Stain one slide set with standard Hematoxylin & Eosin (H&E) to assess general cellular morphology and fibrosis.

    • Stain a parallel slide set with Perls' Prussian Blue . Causality: Perls' stain specifically reacts with hemosiderin (iron). If splenomegaly is observed without positive Perls' staining, the toxicity is immunomodulatory rather than RBC-scavenging-driven. Positive blue staining validates the aniline-toxicity mechanism.

Conclusion

The compound 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline represents a structurally optimized intermediate. While it retains the aniline core, the strategic placement of the electron-withdrawing tetrazole ring fundamentally alters its pharmacotoxicological profile. By suppressing hepatic N-hydroxylation, 2-M-5-MTA mitigates the severe methemoglobinemia and splenic toxicity associated with traditional anilines, making it a viable and safer building block for advanced drug development.

References

  • Canada.ca. "Follow-up assessment report on aniline: chapter 3." Government of Canada. URL:[Link]

  • BfR (Federal Institute for Risk Assessment). "Aniline in finger paints: Health impairments for children shouldn't be expected according to current understanding." URL:[Link]

  • Khan et al. "Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review." National Center for Biotechnology Information (PMC). URL:[Link]

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. "Aniline Acute Exposure Guideline Levels." National Center for Biotechnology Information (NCBI). URL:[Link]

  • Jain et al. "Machine learning prediction of acute toxicity with in vivo experiments on tetrazole derivatives." National Center for Biotechnology Information (PMC). URL:[Link]

  • Hilaris Publisher. "Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review." Journal of Organic Chemistry: Current Research. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline proper disposal procedures

Proper disposal and handling of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline requires a rigorous, scientifically grounded approach. As a compound containing both an aniline core and a tetrazole ring, it presents a dual-...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal and handling of 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline requires a rigorous, scientifically grounded approach. As a compound containing both an aniline core and a tetrazole ring, it presents a dual-hazard profile: severe systemic toxicity combined with the energetic instability characteristic of high-nitrogen heterocycles.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, emergency cleanup, and lifecycle disposal of this compound.

Chemical Profile & Hazard Causality

To safely manage this compound, operators must understand the mechanistic causality behind its hazards:

  • Systemic Toxicity (The Aniline Core): Aniline derivatives are highly lipophilic, allowing rapid absorption through the skin, lungs, and gastrointestinal tract. Once systemic, hepatic Cytochrome P450 enzymes metabolize the aniline core into an N-arylhydroxylamine. This reactive intermediate oxidizes the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), producing methemoglobin. Because methemoglobin cannot bind oxygen, severe exposure leads to systemic tissue hypoxia (methemoglobinemia)[1].

  • Energetic Potential (The Tetrazole Core): The 2-methyl-2H-tetrazole moiety is a high-nitrogen, five-membered heterocycle. While the methyl and aryl substitutions provide greater thermal stability than unsubstituted 1H-tetrazole, the high density of N-N and C-N bonds gives the molecule a high positive heat of formation[2][3]. If subjected to extreme heat, friction, or mixed with strong oxidizers, it can undergo rapid, exothermic decomposition, releasing large volumes of nitrogen gas (N₂)[2][3].

ToxicityPathway A Exposure to 2-methyl-5- (2-methyl-2H-tetrazol-5-yl)aniline (Dermal / Inhalation) B Hepatic Cytochrome P450 N-Hydroxylation A->B C Formation of N-Arylhydroxylamine Reactive Metabolite B->C D Oxidation of Hemoglobin (Fe2+ to Fe3+) C->D E Methemoglobinemia & Systemic Tissue Hypoxia D->E

Fig 1: Mechanistic pathway of aniline-induced methemoglobinemia following exposure.

Operational Handling & PPE Selection

A critical failure point in laboratory safety is improper glove selection. Standard nitrile gloves provide near-zero protection against aniline derivatives. The aromatic amine rapidly permeates the nitrile copolymer matrix, leading to dermal exposure even if the glove appears intact[4].

Table 1: Glove Compatibility Data for Aniline Derivatives

Glove MaterialCompatibility RatingPermeation BreakthroughRationale for Selection
Butyl Rubber Excellent> 8 hoursHigh-density synthetic rubber resists aromatic amine permeation.
Viton (Fluorocarbon) Excellent> 8 hoursSuperior chemical resistance to both aromatic and energetic organics.
Neoprene Good2 - 4 hoursAcceptable for short-term, splash-resistant handling.
Nitrile POOR (DO NOT USE) < 10 minutesAromatic amines rapidly degrade and permeate nitrile copolymers[4].

Handling Prerequisites:

  • Always handle within a certified chemical fume hood to prevent inhalation of aerosolized powders.

  • Use non-sparking spatulas (e.g., PTFE or ceramic) to mitigate the friction/impact sensitivity of the tetrazole moiety.

  • Ensure all receiving equipment is grounded to prevent electrostatic discharge.

Step-by-Step Disposal Protocols

Under no circumstances should 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline be disposed of down the drain or in the regular solid waste stream[1]. All waste must be routed to a licensed chemical destruction plant for controlled incineration[1][5].

Protocol A: Solid Waste Disposal
  • Collection: Do not dry-sweep spilled or residual powder, as this generates inhalable dust and static electricity. Use a dedicated anti-static brush.

  • Primary Containment: Transfer the solid waste (including contaminated weighing paper and PPE) into a chemically compatible, leak-proof primary container, such as a high-density polyethylene (HDPE) wide-mouth jar.

  • Secondary Containment: Double-bag the primary container or place it within a secondary Nalgene tub to prevent accidental dispersion during transit.

  • Labeling: Affix a hazardous waste label immediately. Specify: "Toxic/Energetic Solid Waste: 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline".

Protocol B: Liquid Waste Disposal
  • Segregation: Collect solvent washings and reaction mother liquors in a dedicated HDPE carboy.

  • Compatibility Verification (Critical): Verify that the waste stream contains absolutely NO strong oxidizers (e.g., peroxides, nitric acid, perchlorates)[1]. Mixing tetrazoles with oxidizers creates highly unstable, explosive mixtures[3].

  • Storage: Keep the carboy tightly capped in a well-ventilated satellite accumulation area, away from direct heat or ignition sources.

Protocol C: Empty Container Decontamination
  • Triple-Rinse: In a fume hood, rinse the "empty" chemical container three times with a compatible solvent (e.g., ethanol or methanol) to dissolve any residual energetic material[6].

  • Rinsate Disposal: Pour all rinsate into the designated liquid hazardous waste carboy.

  • Defacing: Deface the original chemical label and relabel as "Rinsed Empty Container" before standard disposal or recycling, per your institution's Environmental Health and Safety (EHS) guidelines.

DisposalWorkflow Start Waste Generation Type Identify Waste State Start->Type Solid Solid Waste (Powder / PPE) Type->Solid Liquid Liquid Waste (Solvent Solutions) Type->Liquid Empty Empty Containers Type->Empty Solid_Disp Double-bag in leak-proof hazardous waste bin Solid->Solid_Disp Liquid_Disp Collect in sealed carboy (Strictly NO Oxidizers) Liquid->Liquid_Disp Empty_Disp Triple-rinse with solvent, collect rinsate as liquid Empty->Empty_Disp Final EHS Pickup & Controlled Incineration Solid_Disp->Final Liquid_Disp->Final Empty_Disp->Final

Fig 2: Step-by-step segregation and disposal workflow for tetrazole-aniline waste.

Emergency Spill Response Protocol

If a spill occurs, immediate containment is required to prevent environmental discharge and personnel exposure.

For Small Spills (<50g or <50mL):

  • Isolate & Ventilate: Secure the area and ensure the fume hood or room exhaust is operating at maximum capacity.

  • PPE Upgrade: Verify you are wearing Butyl or Viton gloves. If you are wearing nitrile gloves, remove them immediately, wash your hands, and don appropriate chemically resistant gloves[4].

  • Containment:

    • Liquids: Surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels[6].

    • Solids: Dampen the powder slightly with a compatible solvent to prevent dust formation before collection.

  • Cleanup: Use non-sparking tools to scoop the absorbed mixture into a hazardous waste bag.

  • Decontamination: Wipe the spill surface with a solvent-dampened cloth (ethanol), followed by a thorough wash with soap and water[6]. Dispose of all cleaning materials as hazardous waste.

For Large Spills: Evacuate the laboratory immediately, secure the doors, and contact your EHS department or emergency responders. Do not attempt to clean a large spill without SCBA (Self-Contained Breathing Apparatus) and HazMat training.

Waste Segregation Matrix

To maintain a self-validating safety system, strictly adhere to the following chemical compatibility matrix when storing waste:

Table 2: Waste Storage Compatibility

Chemical ClassCompatibilityMechanistic Rationale
Strong Oxidizers INCOMPATIBLE High risk of violent energetic decomposition or ignition with the tetrazole ring[1][3].
Strong Acids/Bases INCOMPATIBLE Exothermic reactions can destabilize the tetrazole core, leading to rapid N₂ gas evolution.
Halogenated Solvents COMPATIBLEGenerally safe for liquid waste co-collection if no other reactive species are present.
Alcohols (EtOH, MeOH) COMPATIBLEExcellent for decontamination and triple-rinsing; safe for co-mingling in waste carboys.

References

  • Aniline Standard Operating Procedure. Washington State University Environmental Health & Safety. Available at: [Link]

  • Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials. RSC Publishing (Journal of Materials Chemistry A). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline

Handling dual-hazard molecules like 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline requires a paradigm shift from standard laboratory safety. This compound merges the severe systemic toxicity of an aniline derivative with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Handling dual-hazard molecules like 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline requires a paradigm shift from standard laboratory safety. This compound merges the severe systemic toxicity of an aniline derivative with the energetic, potentially explosive instability of a tetrazole ring.

Standard Personal Protective Equipment (PPE) is dangerously insufficient for this chemical. This guide provides researchers and drug development professionals with a mechanistic, self-validating approach to operational safety, PPE selection, and disposal.

Mechanistic Toxicology & Energetic Risks

To design an effective safety protocol, we must first understand the causality behind the hazards.

The Aniline Hazard (Systemic Toxicity): Anilines are highly lipophilic, allowing rapid absorption through intact skin and the respiratory tract. Once systemic, hepatic N-hydroxylation converts the aniline moiety into phenylhydroxylamine. This toxic metabolite oxidizes the ferrous (Fe2+) iron in hemoglobin to ferric (Fe3+) iron, creating methemoglobin. Because methemoglobin cannot bind oxygen, exposure leads to severe hypoxia, cyanosis (blue discoloration of skin/lips), and potentially fatal cardiovascular collapse[1][2].

Methemoglobinemia A Aniline Exposure (Skin/Inhalation) B Hepatic N-hydroxylation A->B C Phenylhydroxylamine Formation B->C D RBC Penetration & Fe2+ -> Fe3+ Oxidation C->D E Methemoglobinemia (Hypoxia/Cyanosis) D->E

Figure 1: Mechanistic pathway of aniline-induced methemoglobinemia and resulting hypoxia.

The Tetrazole Hazard (Energetic Instability): The tetrazole moiety is characterized by a high nitrogen content (four nitrogen atoms in the ring) and a highly positive standard enthalpy of formation. This makes tetrazole derivatives inherently energetic. They are highly sensitive to external stimuli such as friction, impact, electrostatic discharge (ESD), and heat, which can trigger rapid, explosive decomposition[3][4].

Mandatory PPE & Engineering Controls Matrix

Standard nitrile gloves have a poor chemical compatibility rating against anilines and will degrade rapidly upon contact[5][6]. Furthermore, standard synthetic lab clothing can generate static electricity, posing an ignition risk to the friction-sensitive tetrazole moiety[3].

Table 1: Required Engineering Controls

Control TypeSpecification & Rationale
Ventilation Chemical fume hood with a verified face velocity of 80–100 fpm. Prevents inhalation of toxic dust or vapors.
Physical Barrier Polycarbonate blast shield placed between the operator and the compound to protect against unexpected energetic deflagration[7].
Static Grounding Grounding mats and anti-static wrist straps. Tetrazoles can be detonated by minor electrostatic discharges[3].

Table 2: Personal Protective Equipment (PPE) Specifications

PPE CategoryMandatory EquipmentCausality / Rationale
Hands (Outer) Butyl Rubber or PVA gloves.Excellent resistance to aniline permeation. Nitrile is strictly prohibited as a primary barrier[5][6].
Hands (Inner) Thin Nitrile gloves.Provides dexterity and a secondary barrier when outer gloves are removed for fine manipulation.
Body Flame-Resistant (FR), 100% Cotton, or Anti-Static lab coat.Synthetic materials (polyester) generate static electricity, risking tetrazole ignition[3].
Eye/Face Chemical splash goggles AND a full face shield.Protects against both chemical absorption through ocular mucosa and physical blast fragmentation[7].

Operational Workflow & Handling Protocol

Every protocol handling energetic toxics must be a self-validating system . Do not proceed to the next step without verifying the success of the previous one.

Workflow A 1. Risk Assessment & PPE Donning B 2. Grounding & Anti-Static Prep A->B C 3. Fume Hood & Blast Shield Setup B->C D 4. Non-Metallic Manipulation C->D E 5. Quenching & Decontamination D->E F 6. Segregated Waste Disposal E->F

Figure 2: Step-by-step operational workflow for handling energetic tetrazole-aniline derivatives.

Step-by-Step Methodology
  • Workspace Preparation: Clear the fume hood of all incompatible materials, specifically heavy metals, strong oxidizers, and acids.

    • Validation Step: Check the fume hood monitor to ensure face velocity is actively maintaining >80 fpm.

  • Anti-Static Grounding: Ground all balances and workspace mats.

    • Validation Step: Use a static meter to confirm zero potential difference on your person and the equipment before opening the chemical container[3].

  • PPE Donning & Integrity Check: Don the FR lab coat, inner nitrile gloves, outer Butyl gloves, goggles, and face shield.

    • Validation Step: Perform a visual and tactile inflation test (trap air and squeeze) on the outer Butyl gloves to check for microscopic pinhole leaks prior to handling.

  • Manipulation Behind Blast Shield: Place the polycarbonate blast shield in front of the workspace. Open the container slowly. Use only non-metallic, anti-static spatulas (e.g., Teflon or conductive plastic). Metal spatulas can cause friction or sparks, triggering the tetrazole[7].

  • Transfer and Weighing: Transfer the powder using gentle lifting motions. Never use scraping, crushing, or grinding motions against the glass or weigh boat.

  • Decontamination: Upon completion, wipe down all spatulas and surfaces with a damp cloth (using a compatible solvent or water). Never wipe dry, as dry friction on residual tetrazole dust can cause micro-detonations.

Emergency Response & Decontamination Plan

  • Dermal Exposure: Because aniline is rapidly absorbed, speed is critical. Remove contaminated clothing immediately. Flush skin with copious amounts of water for at least 15 minutes, followed by mild soap. Do not use chemical neutralizers on the skin[2].

  • Systemic Toxicity (Methemoglobinemia): Monitor the exposed individual for blue discoloration of the lips or nail beds, headache, fatigue, or dizziness. If these occur, immediate emergency medical intervention is required. The clinical antidote is Methylene Blue , administered intravenously by medical professionals[2].

  • Spill Response: Do not sweep dry powder. Sweeping generates friction that can detonate the tetrazole moiety. Wet the spill gently with a compatible liquid to desensitize the energetic compound, then absorb it with inert, non-combustible material (e.g., diatomaceous earth)[7].

Waste Segregation & Disposal Plan

  • Chemical Segregation: Store waste in a dedicated, grounded, non-metallic container. Never mix tetrazole waste with heavy metals (which can form highly sensitive, explosive metal-tetrazole complexes) or strong oxidizers[3][7].

  • pH Control: If the compound is in an aqueous solution, maintain the waste at a slightly basic pH (7–9). Acidic environments can degrade tetrazoles/azides into volatile, highly toxic, and explosive hydrazoic acid derivatives[7].

    • Validation Step: Check the pH of the aqueous waste using indicator strips to ensure it remains basic before sealing the container.

References

  • Safe Stockpiling of the MTX‑1 Primary Explosive in Alkali or Alkaline Earth Metal Complexes and Coordination Polymers - National Institutes of Health (NIH). Available at:[Link]

  • Aniline - Hazardous Substance Fact Sheet - New Jersey Department of Health. Available at:[Link]

  • Aniline | Medical Management Guidelines | Toxic Substance Portal - Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Available at:[Link]

  • Working with Potentially Explosive Chemicals/Reactions - University of Auckland. Available at:[Link]

  • High energy tetrazole-based compounds as lead replacement explosives - Interdisciplinary Centre for Mathematical and Computational Modelling (ICM). Available at:[Link]

  • Standard Operating Procedure: Aniline - Washington State University (WSU) Environmental Health & Safety. Available at:[Link]

  • OSHA Glove Selection Chart - Florida State University (FSU) Environmental Health and Safety. Available at:[Link]

Sources

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2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline
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